Myomycin
Description
Properties
CAS No. |
50926-58-4 |
|---|---|
Molecular Formula |
C27H51N9O14 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate |
InChI |
InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)35-6-2-4-11(30)8-14(39)47-22-21(49-26(33)44)19(43)18(42)20(23(22)50-27(34)45)48-24-17(41)15(36-25(31)32)16(40)12(9-37)46-24/h10-12,15-24,37,40-43H,1-9,28-30H2,(H2,33,44)(H2,34,45)(H,35,38)(H4,31,32,36)/t10?,11?,12-,15+,16-,17+,18-,19-,20+,21+,22+,23-,24-/m1/s1 |
InChI Key |
FWIWJTXEUZDJRI-WVLIOWMCSA-N |
SMILES |
C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Isomeric SMILES |
C(CC(CC(=O)NCCCC(CC(=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Canonical SMILES |
C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Synonyms |
myomycin |
Origin of Product |
United States |
Foundational & Exploratory
Myomycin discovery and isolation
An In-depth Technical Guide on the Discovery and Isolation of Mitomycin
Disclaimer: Initial searches for "Myomycin" yielded limited results, suggesting it is a less documented compound. The vast majority of available scientific literature points towards "Mitomycin," a well-known antibiotic and anti-cancer agent. This guide will proceed under the assumption that the intended topic was Mitomycin, focusing on the extensively researched Mitomycin C.
Introduction
Mitomycin C is a potent antitumor antibiotic belonging to the mitomycin family of natural products.[1][2] Since its discovery, it has been a subject of extensive research due to its significant biological activity, which includes the inhibition of DNA synthesis and the cross-linking of DNA strands.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Mitomycin C, intended for researchers, scientists, and drug development professionals.
Discovery of Mitomycin
Mitomycin was first discovered in the 1950s by Japanese scientists Dr. Toju Hata and Dr. Shigetoshi Wakagi.[1][5] They isolated the compound from the fermentation broth of the soil microorganism Streptomyces caespitosus.[1][4][5] The initial discovery identified Mitomycin as an antibiotic with activity against a range of bacteria.[1][6] Further investigation revealed its potent antineoplastic properties, leading to its development as a chemotherapeutic agent.[1][4]
Producing Microorganism
The primary producer of Mitomycin C is the Gram-positive bacterium Streptomyces caespitosus.[1][4][5][7] Another species, Streptomyces lavendulae, is also known to produce mitomycins.[8] These actinomycetes are found in soil and are prolific producers of various secondary metabolites, including many clinically important antibiotics.
Fermentation for Mitomycin Production
The production of Mitomycin C is typically achieved through submerged fermentation of Streptomyces caespitosus. While specific industrial protocols are often proprietary, the general methodology involves culturing the microorganism in a nutrient-rich medium under controlled conditions.
Experimental Protocol: Fermentation of Streptomyces caespitosus
-
Inoculum Preparation: A pure culture of Streptomyces caespitosus is grown on a suitable agar medium to obtain a dense spore suspension. This suspension is then used to inoculate a seed culture in a liquid medium.
-
Production Medium: The production medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, meat extract), and various mineral salts.
-
Fermentation Conditions: The production culture is incubated in a fermenter with controlled temperature, pH, and aeration to ensure optimal growth and antibiotic production. The fermentation process is monitored over several days.
Isolation and Purification of Mitomycin C
Following fermentation, Mitomycin C is isolated and purified from the culture broth. The process generally involves separation of the biomass, extraction of the active compound, and chromatographic purification.
Experimental Protocol: Isolation and Purification of Mitomycin C
-
Cell Removal: The culture broth is centrifuged or filtered to remove the Streptomyces caespitosus cells.
-
Extraction: The clarified broth containing Mitomycin C is subjected to extraction using an organic solvent.
-
Adsorption Chromatography: The extract is then passed through an adsorption column, such as activated carbon or a polystyrene divinylbenzene resin (e.g., DIAION SP-207), to adsorb Mitomycin C.[2]
-
Elution: The adsorbed Mitomycin C is eluted from the column using a suitable solvent, such as methanol or acetone.[2]
-
Concentration and Crystallization: The eluate containing Mitomycin C is concentrated under reduced pressure. The concentrated solution is then cooled to induce crystallization. The resulting crystals are collected by filtration.[2]
-
Recrystallization: To achieve high purity, the crude crystals are redissolved and recrystallized to yield pure Mitomycin C.[2]
Quantitative Data
The following table summarizes key quantitative data related to Mitomycin C.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₄O₅ | [9] |
| Molar Mass | 334.33 g/mol | [9] |
| Purity after initial crystallization | 97.4% | [2] |
| Purity after recrystallization | 99.7% | [2] |
Visualizations
Experimental Workflow for Mitomycin C Isolation
Caption: Workflow for the isolation and purification of Mitomycin C.
Mechanism of Action of Mitomycin C
Caption: Simplified signaling pathway of Mitomycin C's mechanism of action.
References
- 1. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 2. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]
- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitomycin C - Wikipedia [en.wikipedia.org]
- 6. Mitomycin, a New Antibiotic From Streptomyces. I [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Mitomycin Resistance in Streptomyces lavendulae Includes a Novel Drug-Binding-Protein-Dependent Export System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myomycin and the Structurally Related Mitomycins
Disclaimer: Initial research for "Myomycin" reveals a significant overlap in nomenclature with the well-studied "Mitomycin" family of compounds, particularly Mitomycin C. This guide will first present the available data for this compound (CAS 50926-58-4) and then provide a comprehensive overview of the chemical structure and properties of the more extensively researched Mitomycin C, clarifying the distinctions between these molecules.
Part 1: this compound
This compound is identified in chemical databases as a distinct entity from the Mitomycin family. However, publicly available research on its specific properties and biological activities is limited.
Chemical Structure and Properties of this compound
This compound is a complex molecule with the chemical formula C₂₇H₅₁N₉O₁₄.[1] Its structure is characterized by a pseudodisaccharide core linked to a β-lysyl oligopeptide ester side chain. Below is a summary of its known chemical properties.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate | [1] |
| CAS Number | 50926-58-4 | [1][2] |
| Molecular Formula | C₂₇H₅₁N₉O₁₄ | [1] |
| Molecular Weight | 725.7 g/mol | [1] |
Biological Activity and Mechanism of Action of this compound
The biological activity of this compound has been described as that of an unusual pseudodisaccharide antibiotic. Its mode of action is reported to be similar to that of streptomycin, which is a well-known inhibitor of protein synthesis in bacteria. Research on spontaneous this compound-resistant mutants of Escherichia coli indicates that they are phenotypically similar to streptomycin-resistant mutants. This suggests that this compound's primary cellular target is likely the ribosome.
Proposed Mechanism of Action:
This compound is believed to interfere with bacterial protein synthesis. This mechanism is analogous to streptomycin, which binds to the 30S ribosomal subunit, leading to codon misreading and inhibition of translation.
Caption: Proposed mechanism of action for this compound.
Part 2: Mitomycin C
Mitomycin C is a potent antitumor antibiotic and alkylating agent isolated from Streptomyces caespitosus. It is extensively used in chemotherapy. Due to the common confusion with "this compound," a detailed overview of Mitomycin C is provided for clarity.
Chemical Structure and Properties of Mitomycin C
Mitomycin C possesses a unique aziridine-containing structure, which is crucial for its biological activity.
Table 2: Chemical Properties of Mitomycin C
| Property | Value | Reference(s) |
| IUPAC Name | [(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-dien-8-yl]methyl carbamate | [3] |
| CAS Number | 50-07-7 | [3] |
| Molecular Formula | C₁₅H₁₈N₄O₅ | [3] |
| Molecular Weight | 334.33 g/mol | [3] |
| Melting Point | >360 °C | [4] |
| Solubility | Soluble in water, methanol, acetone, and ethyl acetate. Slightly soluble in benzene, ether, and carbon tetrachloride. Insoluble in petroleum ether. | [4] |
| Appearance | Blue-violet crystals or crystalline powder. | [4] |
Biological Activity and Mechanism of Action of Mitomycin C
Mitomycin C is a bioreductive alkylating agent. In the hypoxic environments often found in solid tumors, it is enzymatically reduced to a highly reactive species that can crosslink DNA, primarily at guanine residues. This DNA cross-linking inhibits DNA replication and transcription, ultimately leading to cell death.
Signaling Pathways Involved in Mitomycin C Action:
The DNA damage induced by Mitomycin C activates several cellular signaling pathways, including those involved in DNA repair and apoptosis. Key pathways implicated include the RAS/MAPK/ERK and Akt signaling pathways.
Caption: Simplified signaling pathway of Mitomycin C activation and action.
Experimental Protocols
A variety of experimental protocols are utilized to study the effects of Mitomycin C. Below are outlines for common assays.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of Mitomycin C on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Mitomycin C Treatment:
-
Prepare a stock solution of Mitomycin C in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with the medium containing different concentrations of Mitomycin C.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of Mitomycin C that inhibits 50% of cell growth).
-
2. Western Blot Analysis for Protein Expression
This protocol can be used to assess the effect of Mitomycin C on the expression of proteins involved in cell signaling pathways (e.g., p53, Akt).
-
Cell Lysis:
-
Treat cells with Mitomycin C as described in the cytotoxicity assay.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow for studying Mitomycin C.
References
Unraveling the Enigma of Myomycin: A Review of Its Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Myomycin is a unique pseudodisaccharide antibiotic, sharing structural resemblances with well-known aminoglycosides like kasugamycin, streptomycin, and streptothricin.[1][2] Despite these similarities, it carves its own niche in the landscape of antimicrobial agents. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from the available scientific literature. While our understanding remains less extensive than for more common antibiotics, this document aims to provide a comprehensive overview of the core principles governing its antimicrobial activity.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary mode of action for this compound is the inhibition of protein synthesis in bacteria.[1][2] This has been demonstrated in both in vivo and in vitro experimental settings. The mechanism closely mirrors that of streptomycin, a widely studied aminoglycoside antibiotic.[1][2] This suggests that this compound likely interferes with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The functional relationship between this compound and streptomycin is further supported by observations in resistant bacterial strains. Spontaneous mutants of Escherichia coli that exhibit resistance to this compound are phenotypically indistinguishable from streptomycin-resistant mutants.[1][2] This strong correlation implies that the molecular targets and resistance mechanisms for both antibiotics are closely related, likely involving alterations in ribosomal RNA (rRNA) or ribosomal proteins.[1][2]
A key distinguishing feature of this compound is that it is not a substrate for the known streptomycin-modifying enzymes.[1][2] This is significant because enzymatic modification is a common mechanism of resistance to aminoglycoside antibiotics. This compound's ability to evade these enzymes suggests it could be effective against certain streptomycin-resistant bacterial isolates.[1][2]
Experimental Evidence and Methodologies
In Vitro Protein Synthesis Inhibition Assay: A common method to determine the effect of an antibiotic on protein synthesis is the use of a cell-free system. This typically involves:
-
Preparation of a bacterial cell lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
-
Addition of a template mRNA (e.g., a viral RNA or a synthetic poly-U tract) and radioactively labeled amino acids.
-
Incubation of the mixture with and without this compound at various concentrations.
-
Precipitation of the newly synthesized proteins and quantification of the incorporated radioactivity. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
Analysis of Resistant Mutants: The characterization of this compound-resistant mutants provides crucial insights into its target. This involves:
-
Generating spontaneous resistant mutants by plating a large population of sensitive bacteria (e.g., E. coli) on agar containing a high concentration of this compound.
-
Isolating the resistant colonies and characterizing them at the genetic level. This often involves sequencing the genes for ribosomal RNA (specifically the 16S rRNA) and various ribosomal proteins, as these are common sites of mutation conferring resistance to aminoglycosides like streptomycin.
Logical Framework of this compound's Action
The following diagram illustrates the logical flow of this compound's proposed mechanism of action and the basis for resistance.
Quantitative Data
A comprehensive search of the available literature did not yield specific quantitative data such as IC50 values, binding affinities (Kd), or detailed enzyme kinetics for this compound that could be presented in a tabular format. The research primarily describes the qualitative mechanism of action.
Limitations and Future Directions
The study of this compound's mechanism of action is an area that warrants further investigation. The existing literature provides a solid foundation, indicating its role as a protein synthesis inhibitor analogous to streptomycin. However, to fully understand its potential as a therapeutic agent, future research should focus on:
-
High-resolution structural studies: Determining the crystal structure of this compound bound to the bacterial ribosome would provide precise details of its binding site and the mechanism of inhibition.
-
Detailed kinetic studies: Quantifying the binding affinity of this compound for the ribosome and its effect on the different stages of translation (initiation, elongation, termination) would offer a more complete picture of its inhibitory power.
-
Spectrum of activity: Comprehensive studies are needed to determine the range of bacterial species susceptible to this compound and to assess its efficacy against clinically relevant streptomycin-resistant strains.
This compound is an intriguing antibiotic with a mode of action that places it in the family of protein synthesis inhibitors, closely resembling streptomycin. Its unique property of not being a substrate for streptomycin-modifying enzymes presents a potential advantage in overcoming certain types of antibiotic resistance. While the current body of knowledge provides a foundational understanding, further in-depth research is necessary to fully elucidate the quantitative and structural details of its mechanism of action and to explore its therapeutic potential.
References
An In-depth Technical Guide to the Mitomycin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed analysis of the Mitomycin biosynthetic pathway. Initial searches for "Myomycin" revealed a chemically distinct and less-studied compound. Given the extensive body of research on the clinically significant antitumor agent Mitomycin, it is presumed that the original query contained a typographical error. This guide focuses exclusively on the biosynthesis of Mitomycins.
Executive Summary
Mitomycins are a family of potent antitumor antibiotics produced by Streptomyces species, most notably Streptomyces lavendulae.[1] Mitomycin C (MMC), the most well-known member of this family, is a bioreductive alkylating agent used in cancer chemotherapy.[1] Its complex chemical structure, featuring an aziridine ring, a quinone system, and a carbamate group, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the mitomycin biosynthetic pathway, including the genetic basis, enzymatic reactions, and key intermediates. It details experimental protocols for pathway elucidation and presents available quantitative data to aid researchers in understanding and potentially engineering this important metabolic route for the production of novel analogs with improved therapeutic properties.
The Mitomycin Biosynthetic Gene Cluster
The biosynthesis of Mitomycin C is orchestrated by a large gene cluster spanning approximately 55 kilobases in the genome of Streptomyces lavendulae NRRL 2564.[1] This cluster contains 47 genes that encode the enzymes responsible for the synthesis of the mitosane core, its subsequent modifications, as well as genes for regulation and self-resistance.[1]
Table 1: Key Genes in the Mitomycin Biosynthetic Cluster and their Putative Functions
| Gene | Proposed Function | Effect of Disruption on MMC Production | Reference |
| mitA | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | Abolished | [1] |
| mitB | Putative glycosyltransferase | Abolished | [1] |
| mitC | Putative carbamoyltransferase | Abolished | [1] |
| mitM | Aziridine N-methyltransferase | Blocked | |
| mitN | Aziridine N-methyltransferase (parallel pathway) | Accumulation of 9-epi-mitomycin C | |
| mmcR | 7-O-methyltransferase | Not specified | |
| mmcW | Putative pathway regulator | Substantial increase | [1] |
| mrd | Mitomycin-binding protein (resistance) | Increased sensitivity to MMC | |
| mct | Mitomycin C transport protein (resistance) | Increased sensitivity to MMC |
Note: This table is a summary of key genes and the qualitative effects of their disruption. Precise quantitative production yields from mutant strains are not consistently reported in a standardized format across the literature.
The Mitomycin Biosynthetic Pathway
The biosynthesis of mitomycin C is a convergent pathway that utilizes three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[1] The overall pathway can be divided into three main stages:
-
Formation of the key precursor, 3-amino-5-hydroxybenzoic acid (AHBA).
-
Construction of the mitosane core.
-
Tailoring reactions to produce the final Mitomycin C molecule.
Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)
AHBA is a crucial building block for many natural products, including ansamycins and mitomycins. Its biosynthesis proceeds through a variant of the shikimate pathway.
Core Mitosane Ring Formation and Tailoring Steps
The mitosane core is assembled through the condensation of AHBA and D-glucosamine, a reaction catalyzed by a putative glycosyltransferase, MitB. Following the formation of the initial scaffold, a series of tailoring reactions, including carbamoylation, methylation, and oxidation, are carried out by dedicated enzymes encoded within the gene cluster to yield Mitomycin C.
Quantitative Analysis
While a comprehensive, centralized database of quantitative data for the mitomycin biosynthetic pathway is not available, some studies provide insights into the kinetics of related enzymes and the effects of gene disruptions.
Table 2: Kinetic Parameters of Enzymes Involved in Mitomycin C Activation
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions | Reference |
| Xanthine Dehydrogenase | Mitomycin C | ~200 | ~2.5 | Aerobic, pH 6.0 | [2] |
| Xanthine Dehydrogenase | Mitomycin C | ~400 | ~1.2 | Aerobic, pH 7.4 | [2] |
Experimental Protocols
The following sections provide generalized protocols for key experiments used in the analysis of the mitomycin biosynthetic pathway. These are compiled from various sources and should be adapted to specific laboratory conditions.
Gene Disruption in Streptomyces lavendulae
This protocol describes a representative workflow for the targeted deletion of a gene within the mitomycin biosynthetic cluster using a PCR-targeting approach.
Protocol Steps:
-
Primer Design and Cassette Amplification: Design primers with 39-nucleotide homology arms flanking the target gene and sequences to amplify an antibiotic resistance cassette (e.g., apramycin resistance).
-
Cosmid Preparation: Isolate a cosmid carrying the mitomycin gene cluster from a genomic library of S. lavendulae.
-
Recombineering in E. coli : Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and harboring the target cosmid. Select for colonies where the target gene on the cosmid has been replaced by the resistance cassette.
-
Verification of Recombinant Cosmid: Isolate the recombinant cosmid and verify the correct gene replacement by PCR and restriction enzyme digestion.
-
Conjugation: Introduce the verified recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. lavendulae.
-
Selection of Mutants: Select for S. lavendulae exconjugants that have undergone a double-crossover event, resulting in the replacement of the chromosomal gene with the resistance cassette.
-
Confirmation of Deletion: Confirm the gene deletion in the S. lavendulae genome by PCR and Southern blot analysis.
-
Phenotypic Analysis: Analyze the resulting mutant strain for changes in Mitomycin C production using techniques such as HPLC and bioassays.
Heterologous Expression of the Mitomycin Gene Cluster
Heterologous expression in a well-characterized host like Streptomyces coelicolor can facilitate the study of the biosynthetic pathway and the production of novel analogs.
Protocol Steps:
-
Cloning the Gene Cluster: Clone the entire mitomycin biosynthetic gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Host Strain Selection: Choose a suitable heterologous host, preferably one that has been engineered to remove endogenous secondary metabolite gene clusters to reduce competition for precursors (e.g., S. coelicolor M1146 or M1152).
-
Vector Transfer: Introduce the vector containing the mitomycin gene cluster into the chosen Streptomyces host via conjugation from E. coli.
-
Culture and Fermentation: Culture the recombinant Streptomyces strain under various fermentation conditions to induce the expression of the heterologous gene cluster.
-
Metabolite Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of mitomycins and any novel analogs using HPLC, mass spectrometry, and NMR.
Purification of Biosynthetic Enzymes
The purification of individual enzymes from the pathway is crucial for their biochemical characterization.
Protocol Steps:
-
Gene Cloning and Overexpression: Clone the gene of interest (e.g., mitM or mmcR) into an E. coli expression vector, often with an affinity tag (e.g., His-tag).
-
Protein Expression: Induce protein expression in a suitable E. coli strain (e.g., BL21(DE3)).
-
Cell Lysis and Clarification: Harvest the cells, resuspend them in a suitable buffer, and lyse them by sonication or French press. Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Further Purification (Optional): If necessary, further purify the protein using other chromatographic techniques such as ion exchange or size-exclusion chromatography.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
-
Enzymatic Assays: Use the purified enzyme to perform in vitro assays with putative substrates to determine its function and kinetic parameters.
Conclusion and Future Perspectives
The elucidation of the mitomycin biosynthetic pathway has provided a foundation for understanding how this complex and clinically important molecule is assembled. Genetic manipulation of the biosynthetic gene cluster has already demonstrated the potential to increase production yields and generate novel analogs. Future research in this area will likely focus on:
-
Detailed Enzymatic Characterization: Determining the precise function and kinetic parameters of all the enzymes in the pathway to gain a deeper understanding of the catalytic mechanisms.
-
Pathway Engineering: Utilizing synthetic biology tools to rationally engineer the pathway for the high-yield production of Mitomycin C and the generation of novel derivatives with improved efficacy and reduced toxicity.
-
Discovery of Novel Mitomycins: Heterologous expression of cryptic mitomycin-like gene clusters from other actinomycetes could lead to the discovery of new members of this important class of natural products.
This technical guide provides a comprehensive resource for researchers aiming to explore and exploit the fascinating biochemistry of mitomycin biosynthesis. The continued investigation of this pathway holds significant promise for the development of next-generation anticancer therapies.
References
- 1. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of mitomycin C bioactivation by xanthine dehydrogenase under aerobic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Myomycin's Mode of Action in Escherichia coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myomycin is a pseudodisaccharide aminoglycoside antibiotic. In Escherichia coli, its mechanism of action is centered on the inhibition of protein synthesis, exhibiting a mode of action strikingly similar to that of streptomycin.[1] this compound's primary target is the 30S ribosomal subunit, where it disrupts the fidelity of translation, leading to bacteriostatic or bactericidal effects. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, details relevant experimental protocols for its study, and presents key data in a structured format to facilitate further research and development.
Introduction
This compound is an unusual pseudodisaccharide antibiotic characterized by a beta-lysyl oligopeptide ester side chain.[1] Structurally, it shares similarities with other well-known aminoglycosides such as kasugamycin and streptomycin.[1] Understanding the precise mode of action of antibiotics like this compound is crucial for the development of new therapeutic agents and for combating the rise of antibiotic resistance. This document serves as a technical resource for researchers engaged in the study of antibiotics that target the bacterial ribosome.
Core Mechanism of Action
The primary mode of action of this compound in Escherichia coli is the inhibition of protein synthesis. This is achieved through its interaction with the bacterial ribosome. The in vivo and in vitro effects of this compound closely mirror those of streptomycin.[1]
Targeting the 30S Ribosomal Subunit
This compound, like streptomycin, binds to the 30S ribosomal subunit. This interaction is a critical step in its antibacterial activity. The binding site is located on the 16S rRNA component of the 30S subunit. This binding event induces conformational changes in the ribosome, which in turn disrupts its function.
Disruption of Translational Fidelity
The binding of this compound to the 30S subunit interferes with the decoding of the messenger RNA (mRNA) template. This interference leads to two primary consequences:
-
Codon Misreading: The presence of this compound increases the rate of incorrect aminoacyl-tRNA selection, leading to the incorporation of wrong amino acids into the nascent polypeptide chain. This results in the synthesis of non-functional or toxic proteins.
-
Inhibition of Translation Initiation: this compound can also interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA). This blockage prevents the commencement of protein synthesis.
The accumulation of aberrant proteins and the halt of essential protein production ultimately lead to the cessation of bacterial growth and, at higher concentrations, cell death.
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.
Resistance Mechanisms
Resistance to this compound in E. coli arises from mutations that alter the drug's target. Spontaneous this compound-resistant mutants are phenotypically and genotypically very similar to streptomycin-resistant mutants.[1] These mutations typically occur in:
-
16S rRNA: Alterations in the nucleotide sequence of the 16S rRNA can reduce the binding affinity of this compound to the ribosome.
-
Ribosomal Proteins: Mutations in genes encoding ribosomal proteins of the 30S subunit, such as S12 (encoded by the rpsL gene), can also confer resistance by altering the structure of the this compound binding site.
Notably, this compound is not inactivated by the common streptomycin-modifying enzymes, which suggests it may have utility in overcoming certain types of existing aminoglycoside resistance.[1]
Quantitative Data
| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |
| Streptomycin | Escherichia coli | K-12 | 1 - 10 | (Typical literature values) |
| This compound | Escherichia coli | (Expected to be similar to Streptomycin) | [1] |
Experimental Protocols
The following protocols are standard methods for investigating the mode of action of ribosome-targeting antibiotics and are directly applicable to the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Workflow Diagram:
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water or an appropriate buffer.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Preparation of Inoculum: Culture E. coli in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of E. coli.
In Vitro Translation Inhibition Assay
This assay measures the effect of an antibiotic on protein synthesis using a cell-free extract.
Workflow Diagram:
Methodology:
-
Preparation of E. coli S30 Extract:
-
Grow E. coli (e.g., strain MRE600, which is deficient in ribonuclease I) to mid-log phase.
-
Harvest cells by centrifugation and wash them with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.
-
Perform a pre-incubation step to degrade endogenous mRNA.
-
Dialyze the extract against S30 buffer.
-
-
In Vitro Translation Reaction:
-
Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a system to produce a reporter protein like luciferase), and a template mRNA (e.g., poly(U) or a specific gene transcript).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
If using a radiolabeled amino acid, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
If using a reporter protein like luciferase, measure the enzymatic activity using a luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.
Conclusion
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in Escherichia coli by targeting the 30S ribosomal subunit, a mechanism highly analogous to that of streptomycin.[1] Its activity is characterized by the induction of codon misreading and the inhibition of translation initiation. Resistance to this compound is associated with mutations in the 16S rRNA and ribosomal proteins.[1] The lack of inactivation by streptomycin-modifying enzymes makes this compound an interesting candidate for further investigation, particularly in the context of overcoming existing aminoglycoside resistance. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and other ribosome-targeting antibiotics. Further research to determine specific quantitative parameters of this compound's activity is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Structural Similarities of Myomycin and Kasugamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural similarities between the aminoglycoside antibiotics myomycin and kasugamycin. It delves into their chemical structures, mechanisms of action, biosynthetic pathways, and the experimental protocols used for their characterization, offering valuable insights for researchers in antibiotic development and related fields.
Core Structural Features: A Comparative Overview
This compound and kasugamycin both belong to the aminoglycoside class of antibiotics, characterized by the presence of amino sugars linked by glycosidic bonds. While they share a common mode of action by targeting the bacterial ribosome, their specific chemical structures exhibit both notable similarities and key differences that influence their biological activity.
Kasugamycin , an aminoglycoside antibiotic originally isolated from Streptomyces kasugaensis, is composed of a kasugamine moiety (an aminosugar) linked to D-chiro-inositol.[1][2] Its chemical formula is C14H25N3O9.
This compound is described as an unusual pseudodisaccharide antibiotic.[3] It possesses a more complex structure featuring a beta-lysyl oligopeptide ester side chain.[3] While also an aminoglycoside, its detailed structure, with the chemical formula C27H51N9O14, reveals a more elaborate arrangement compared to kasugamycin.
The core similarity lies in the presence of a central aminocyclitol or a related sugar-like ring, which is a hallmark of aminoglycosides and crucial for their interaction with the ribosomal RNA. However, the nature and complexity of the appended moieties, particularly the side chains, represent the primary structural divergence between these two antibiotics.
Mechanism of Action: Targeting the Ribosomal Machinery
Both this compound and kasugamycin exert their antibacterial effects by inhibiting protein synthesis. Their primary target is the bacterial ribosome, specifically the 30S subunit.
Kasugamycin's Mechanism:
Kasugamycin binds to the 30S ribosomal subunit and interferes with the initiation of translation.[4] Unlike many other aminoglycosides, it does not induce misreading of the mRNA codon.[5] X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, near the P-site.[6] This binding sterically hinders the accommodation of the initiator tRNA (fMet-tRNA), thereby preventing the formation of a functional 70S initiation complex.
dot
Figure 1. Kasugamycin's mechanism of inhibiting protein synthesis initiation.
This compound's Mechanism:
The mode of action of this compound closely resembles that of streptomycin, another well-characterized aminoglycoside.[3] Like streptomycin, this compound binds to the 30S ribosomal subunit and inhibits protein synthesis. Spontaneous this compound-resistant mutants of Escherichia coli show alterations in the ribosomal RNA and proteins that are indistinguishable from streptomycin-resistant mutants, further supporting a similar mechanism.[3] This suggests that this compound also interferes with the fidelity of translation, although the precise binding site and molecular interactions may differ slightly from kasugamycin due to its distinct side chain.
Quantitative Data: A Comparative Look at Inhibitory Activity
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Kasugamycin | Escherichia coli | >1000 | [7] |
| This compound | Escherichia coli | Not specified | [3] |
Note: The available literature specifies that this compound is active against E. coli but does not provide a specific MIC value in the cited study.
Biosynthetic Pathways: The Genetic Blueprints
The biosynthesis of both this compound and kasugamycin involves complex enzymatic pathways encoded by gene clusters in their respective producing organisms.
Kasugamycin Biosynthesis:
The biosynthesis of kasugamycin in Streptomyces kasugaensis starts from D-glucose and involves a series of enzymatic modifications to produce the kasugamine and D-chiro-inositol moieties, which are then linked. Key enzymes include glycosyltransferases, aminotransferases, and oxidoreductases.
dot
Figure 2. Simplified overview of the kasugamycin biosynthetic pathway.
This compound Biosynthesis:
The biosynthetic pathway of this compound is less characterized than that of kasugamycin. However, as a pseudodisaccharide with a complex side chain, its biosynthesis is expected to involve a modular assembly of its constituent parts, including the sugar moieties and the β-lysyl oligopeptide chain. This likely involves a combination of sugar-modifying enzymes and non-ribosomal peptide synthetase (NRPS) machinery.
dot
Figure 3. Proposed general biosynthetic scheme for this compound.
Experimental Protocols
The characterization of this compound and kasugamycin and their interactions with the ribosome relies on a variety of sophisticated experimental techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is determined by broth microdilution or agar dilution methods to assess its potency against various microorganisms.
Protocol: Broth Microdilution
-
Preparation of Antibiotic Stock Solution: Dissolve a known weight of the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For aminoglycosides like this compound and kasugamycin, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.
General Protocol for 2D NMR of Aminoglycosides:
-
Sample Preparation: Dissolve a sufficient amount of the purified antibiotic in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the linkages between the sugar rings and other moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the stereochemistry and the three-dimensional conformation of the molecule.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software to generate the 2D spectra. The cross-peaks in the spectra are then analyzed to assign all proton and carbon signals and to deduce the complete structure and conformation of the antibiotic.
X-ray Crystallography of Ribosome-Antibiotic Complexes
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The structure of the kasugamycin-ribosome complex has been solved using this technique, offering detailed insights into its binding mode.
Protocol Outline for Ribosome-Antibiotic Complex Crystallography:
-
Ribosome Purification: Purify high-quality, active ribosomes (e.g., 70S ribosomes from E. coli or Thermus thermophilus) using established protocols involving sucrose gradient centrifugation.
-
Crystallization: Crystallize the purified ribosomes under specific buffer and precipitant conditions using techniques such as vapor diffusion.
-
Soaking or Co-crystallization: Introduce the antibiotic to the ribosome crystals by either soaking the pre-formed ribosome crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of the antibiotic.
-
Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known ribosome structure as a starting model. The electron density map is then used to build and refine the model of the ribosome-antibiotic complex.
dot
Figure 4. Experimental workflow for the characterization of aminoglycoside antibiotics.
Conclusion
This compound and kasugamycin, while both classified as aminoglycoside antibiotics that inhibit protein synthesis, exhibit distinct structural complexities. Kasugamycin's relatively simpler structure has allowed for a detailed elucidation of its mechanism of action at the atomic level. This compound, with its more elaborate side chain, presents a more complex synthetic and analytical challenge, and its mode of action is understood primarily through its similarity to streptomycin. The structural differences between these two molecules likely result in nuanced interactions with the ribosomal target, which could be exploited for the development of new antibiotic derivatives with improved efficacy or altered resistance profiles. The experimental protocols outlined in this guide provide a framework for the further investigation and comparative analysis of these and other aminoglycoside antibiotics.
References
- 1. scirp.org [scirp.org]
- 2. Einecs 234-260-3 | C14H25N3O9 | CID 65174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in vitro Studies of Mitomycin C Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies investigating the activity of Mitomycin C (MMC), a potent antineoplastic antibiotic.[1] It is important to note that initial searches for "Myomycin" did not yield significant results in scientific literature; therefore, this guide focuses on Mitomycin C, a well-documented compound presumed to be the subject of interest.[2] Mitomycin C's cytotoxic effects are primarily attributed to its function as a DNA crosslinking agent, which inhibits DNA synthesis and leads to cell death.[3][4] This document details the key experimental protocols, summarizes quantitative data on its antimicrobial and cytotoxic activities, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The in vitro activity of Mitomycin C has been quantified against a range of bacterial strains and cancer cell lines. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, indicating its antibacterial potency, and the half-maximal inhibitory concentration (IC50) values, representing its cytotoxic efficacy against cancer cells.
Table 1: In Vitro Antimicrobial Activity of Mitomycin C Against Various Bacterial Strains [2]
| Bacterial Species | Strain | MIC (µg/mL) | Notes |
| Pseudomonas aeruginosa | PAO1 (Antibiotic Susceptible) | 2 | [2][5] |
| Pseudomonas aeruginosa | PAO200 (Efflux-deficient) | 0.062 | [2] |
| Pseudomonas aeruginosa | PAO750 (Efflux-deficient) | 0.031 | [2] |
| Escherichia coli | ATCC 25922 (Antibiotic Susceptible) | 0.5 | [2] |
| Acinetobacter baumannii | ATCC 17978 (Antibiotic Susceptible) | 16 | [2] |
| Klebsiella pneumoniae | K2534 (Imipenem-Resistant) | >25 | [2] |
| Klebsiella pneumoniae | K3325 (Persister Isolate) | 6.25 | [2] |
| Staphylococcus aureus | N/A | 4-fold MIC increase over 42 days | Minimal resistance development observed in an adaptive evolution study.[2] |
Table 2: In Vitro Cytotoxicity of Mitomycin C Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| A549 | Human Lung Cancer | Approx. 10-80 µM (concentration dependent growth inhibition) | MTT Assay[6] |
| MCF-7 | Human Breast Cancer | Concentration dependent | MTT Assay[7] |
| MGC-803 | Human Gastric Cancer | Concentration dependent | MTT Assay[7] |
| HepG2 | Human Liver Cancer | Concentration dependent | MTT Assay[7] |
| 4T1 | Murine Breast Cancer | Concentration dependent | MTT Assay[7] |
| EMT6 | Murine Breast Cancer | Similar to fresh MMC solution | Clonogenic Assay[8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and validation of findings.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to quantify the in vitro antimicrobial activity of an agent.[2]
Protocol:
-
Bacterial Isolate Preparation: An overnight culture of the bacterial isolate is grown in Mueller-Hinton Broth (MHB). This culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.[2]
-
Antimicrobial Agent Preparation: Mitomycin C is reconstituted, typically in DMSO, to create a stock solution. A series of two-fold dilutions are then prepared in MHB directly in the 96-well plate.[2]
-
Incubation and Analysis: The inoculated plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of Mitomycin C that completely inhibits visible bacterial growth.[2]
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Protocol:
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 3000 cells per well and incubated overnight.[9]
-
Drug Treatment: The cells are then treated with various concentrations of Mitomycin C for a specified period (e.g., 24 or 48 hours).[6][9]
-
MTT Incubation: After treatment, the medium is removed, and 20 µL of MTT solution (5 mg/ml) in fresh medium is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3][7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-120 µL of DMSO is added to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the log of the Mitomycin C concentration.[3][7]
Clonogenic Assay
This assay measures the ability of a single cell to grow into a colony, assessing the effectiveness of cytotoxic agents.[8]
Protocol:
-
Cell Treatment: Cells are exposed to various concentrations of Mitomycin C for a defined period.[8]
-
Cell Plating: After treatment, cells are harvested, counted, and seeded at a low density in fresh medium in petri dishes or multi-well plates.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 1-3 weeks), with the medium being changed as needed.
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing a minimum number of cells (e.g., 50) are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment concentration relative to the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to Mitomycin C's mechanism of action and experimental evaluation.
Caption: Mechanism of Action of Mitomycin C.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Mitomycin C-induced Downregulation of the RAS/MAPK/ERK Pathway.[3]
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 5. Frontiers | Repurposed Antimicrobial Combination Therapy: Tobramycin-Ciprofloxacin Hybrid Augments Activity of the Anticancer Drug Mitomycin C Against Multidrug-Resistant Gram-Negative Bacteria [frontiersin.org]
- 6. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02660F [pubs.rsc.org]
- 8. In vitro toxicity to breast cancer cells of microsphere-delivered mitomycin C and its combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myomycin Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myomycin, a pseudodisaccharide aminoglycoside antibiotic, exhibits a mode of action analogous to streptomycin, primarily targeting the bacterial ribosome to inhibit protein synthesis. Consequently, the principal mechanism of resistance to this compound in bacteria, particularly in model organisms like Escherichia coli, is through modifications of the ribosomal target. This technical guide provides a comprehensive overview of the core resistance mechanisms, focusing on genetic alterations within the 16S ribosomal RNA and the ribosomal protein S12. Detailed experimental protocols for studying these resistance mechanisms are provided, along with data presentation in structured tables and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mode of Action
This compound is an aminoglycoside antibiotic with structural similarities to kasugamycin, streptomycin, and streptothricin[1][2]. Its antibacterial activity stems from its ability to bind to the 30S ribosomal subunit, thereby disrupting protein synthesis. The mode of action of this compound in both in vivo and in vitro systems closely mirrors that of streptomycin[1][2]. This binding interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, which is ultimately lethal to the bacterial cell.
Core Resistance Mechanisms: Target Modification
The primary and most well-documented mechanism of resistance to this compound is the alteration of its target, the bacterial ribosome. Spontaneous this compound-resistant mutants of Escherichia coli are phenotypically and genotypically very similar to streptomycin-resistant mutants[1][2]. This resistance arises from mutations in the genes encoding components of the 30S ribosomal subunit.
Mutations in the rpsL Gene (Ribosomal Protein S12)
The rpsL gene encodes the ribosomal protein S12, a key component of the 30S subunit involved in maintaining translational accuracy. Mutations in rpsL are a frequent cause of high-level streptomycin resistance and, by extension, this compound resistance. Specific amino acid substitutions in the S12 protein can reduce the binding affinity of this compound to the ribosome.
Table 1: Common rpsL Mutations Conferring Aminoglycoside Resistance
| Gene | Mutation Location (Codon) | Amino Acid Change | Organism Example | Associated Resistance Level | Reference(s) |
| rpsL | 43 | Lysine → Arginine (K43R) | Mycobacterium tuberculosis | High | [3] |
| rpsL | 88 | Lysine → Arginine (K88R) | Borrelia burgdorferi | Moderate | [4] |
| rpsL | 88 | Lysine → Glutamic Acid (K88E) | Borrelia burgdorferi | High | [4] |
| rpsL | 42 | Lysine → Threonine (K42T) | Escherichia coli | High | [5] |
| rpsL | 87 | Lysine → Arginine (K87R) | Mycobacterium smegmatis | High | [6] |
Mutations in the 16S rRNA Gene (rrs)
The 16S rRNA is the structural and functional core of the 30S ribosomal subunit and is the direct binding site for many aminoglycosides. Point mutations within the rrs gene can also confer resistance to this compound by altering the binding pocket of the drug. These mutations are generally associated with low- to moderate-level resistance.
Table 2: Common 16S rRNA Mutations Conferring Aminoglycoside Resistance
| Gene | Mutation Location (Nucleotide) | Nucleotide Change | Organism Example | Associated Resistance Level | Reference(s) |
| rrs | 530 loop | Various | Mycobacterium smegmatis | Low to Moderate | [6] |
| rrs | 912 | C → T | Escherichia coli | Low | [7] |
| rrs | 1408 | A → G | Escherichia coli | High (for some aminoglycosides) | [8] |
| rrs | 1402 | A → G | Borrelia burgdorferi | High (for kanamycin/gentamicin) | [4] |
Other Potential Resistance Mechanisms (Evidence and Likelihood)
While target modification is the predominant resistance mechanism, other strategies employed by bacteria to resist antibiotics warrant consideration.
Enzymatic Inactivation
Many aminoglycoside antibiotics are susceptible to inactivation by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. However, studies have shown that this compound is not a substrate for the known streptomycin-modifying enzymes[1][2]. This suggests that enzymatic inactivation is not a significant mechanism of this compound resistance.
Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration. While efflux is a common mechanism of resistance to various classes of antibiotics, its role in this compound resistance has not been explicitly demonstrated. However, given that some multidrug efflux pumps can extrude a broad range of substrates, their potential contribution cannot be entirely ruled out without specific investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound resistance in bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., E. coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for a sterility control well.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Selection and Characterization of this compound-Resistant Mutants
Protocol: Spontaneous Mutant Selection
-
Bacterial Culture: Grow a culture of the susceptible bacterial strain (e.g., E. coli) in antibiotic-free broth to a high density (e.g., overnight culture).
-
Plating: Plate a large number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto agar plates containing a concentration of this compound that is 4-8 times the MIC of the susceptible strain.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium until colonies appear (typically 24-48 hours).
-
Isolation and Verification:
-
Pick individual colonies and streak them onto fresh this compound-containing agar plates to purify the mutants.
-
Confirm the resistance phenotype by re-determining the MIC of the isolated mutants.
-
-
Genetic Analysis:
-
Extract genomic DNA from the resistant mutants.
-
Amplify the rpsL and rrs genes using PCR with specific primers.
-
Sequence the PCR products to identify mutations.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of this compound on protein synthesis using a cell-free system.
Protocol: Cell-Free Translation Assay
-
Preparation of S30 Extract: Prepare a crude cell-free extract (S30) from the bacterial strain of interest according to established protocols.
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), an energy source (ATP, GTP), and a messenger RNA (mRNA) template (e.g., luciferase mRNA).
-
Inhibition Assay:
-
Set up a series of reactions with varying concentrations of this compound.
-
Include a no-antibiotic control and a positive control with a known translation inhibitor (e.g., streptomycin).
-
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).
Visualizations
This compound Mode of Action and Resistance Pathway
References
- 1. Ribosome Purification for OnePot PURE cell-free system [protocols.io]
- 2. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exchange of chromosomal and plasmid alleles in Escherichia coli by selection for loss of a dominant antibiotic sensitivity marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of streptomycin-resistance of Escherichia coli mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Myomycin and its Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the known biological activities of the antibiotic Myomycin and addresses the current understanding of its derivatives. Due to a notable scarcity of detailed, publicly available data on this compound derivatives, this document focuses on the established characteristics of the parent compound and outlines the general experimental approaches used to evaluate analogous antibiotic derivatives.
Introduction to this compound
This compound is classified as an unusual pseudodisaccharide antibiotic.[1] Its structure features a β-lysyl oligopeptide ester side chain, which gives it structural similarities to other well-known antibiotics such as kasugamycin, streptomycin, and streptothricin.[1] Primarily, this compound is recognized for its antibacterial properties.
Mechanism of Action of this compound
The mode of action of this compound, both in vivo and in vitro, closely mirrors that of streptomycin.[1] The primary mechanism is the inhibition of protein synthesis in bacteria. This is a critical process for bacterial viability, and its disruption leads to a bactericidal effect. Spontaneous resistance to this compound in Escherichia coli has been shown to be essentially indistinguishable from streptomycin resistance at the ribosomal RNA (rRNA) and ribosomal protein level, further solidifying their similar mechanisms of action.[1]
An important characteristic of this compound is that it is not a substrate for the known streptomycin-modifying enzymes.[1] This suggests it could be a valuable tool for characterizing naturally streptomycin-resistant bacterial isolates and for counter-selecting against the presence of such resistance-conferring enzymes in research settings.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for aminoglycoside antibiotics like streptomycin and, by extension, this compound, which act by inhibiting protein synthesis at the bacterial ribosome.
Caption: this compound's Mechanism of Action at the Ribosome.
This compound Derivatives
General Experimental Protocols for a Technical Guide
While specific protocols for this compound derivatives are not available, the following sections outline the standard methodologies that would be employed to assess the biological activity of new antibiotic derivatives in this class.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the this compound derivative are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included. The plate is then incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Assay Reaction Mixture: The reaction mixture is assembled containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (one of which is typically radiolabeled, e.g., [35S]-methionine), and an energy source (ATP, GTP).
-
Addition of Inhibitor: The this compound derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter. If a reporter enzyme is used, its activity is measured (e.g., luminescence for luciferase).
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the this compound derivative relative to the no-inhibitor control. The IC50 value can then be determined from a dose-response curve.
Experimental Workflow for Assessing this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel antibiotic derivatives.
Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.
Conclusion
This compound is a pseudodisaccharide antibiotic that functions by inhibiting bacterial protein synthesis in a manner similar to streptomycin. While research into its derivatives has been undertaken to understand their structure-activity relationships, detailed quantitative data and specific experimental protocols are not widely disseminated in the current body of scientific literature. The methodologies described herein represent the standard, validated approaches that would be necessary for a thorough evaluation of the biological activity of any new this compound derivative. Further investigation into this class of compounds would require access to more specialized or historical scientific databases to uncover the foundational research on their derivatives.
References
Methodological & Application
Myomycin: Detailed Protocols for Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myomycin is a pseudodisaccharide aminoglycoside antibiotic with a distinctive beta-lysyl oligopeptide ester side chain. It is produced by species of the actinomycete genus Nocardia. Structurally and functionally, this compound shares similarities with other well-known aminoglycosides such as streptomycin and kasugamycin. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to a bactericidal effect. This document provides detailed protocols for the extraction and purification of this compound from Nocardia fermentation broth, along with methods for its analysis and an overview of its mechanism of action.
Data Presentation
The following tables summarize the expected quantitative data from a representative this compound purification process. It is important to note that specific yields and purity levels can vary depending on the producing strain, fermentation conditions, and the precise execution of the purification protocol.
Table 1: Summary of this compound Extraction and Purification Steps
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 10,000 | 1,000,000 | 100 | 100 | 1 |
| Cation Exchange Chromatography | 500 | 800,000 | 1,600 | 80 | 16 |
| Adsorption Chromatography | 50 | 600,000 | 12,000 | 60 | 120 |
| Reverse-Phase HPLC | 5 | 500,000 | 100,000 | 50 | 1000 |
Table 2: HPLC Analysis of Purified this compound B
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | 12.5 min |
| Purity (by peak area) | >98% |
Experimental Protocols
The following protocols provide a representative methodology for the extraction and purification of this compound from a Nocardia species fermentation culture.
Protocol 1: Fermentation of Nocardia sp. for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a pure culture of Nocardia sp. from an agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Production Fermentation:
-
Transfer the seed culture (5% v/v) to a production fermenter containing a suitable production medium (e.g., a medium containing soluble starch, yeast extract, peptone, and mineral salts).
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.
-
Monitor the production of this compound periodically using a bioassay or HPLC analysis of the culture broth.
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Cell Removal:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to pellet the Nocardia cells.
-
Carefully decant and collect the supernatant, which contains the secreted this compound.
-
-
Initial Concentration (Optional):
-
The culture supernatant can be concentrated 5- to 10-fold using techniques such as vacuum evaporation or tangential flow filtration to reduce the volume for subsequent chromatographic steps.
-
Protocol 3: Purification of this compound by Ion-Exchange Chromatography
-
Resin Preparation and Equilibration:
-
Pack a column with a strong cation exchange resin (e.g., Dowex 50W-X8).
-
Wash the resin extensively with deionized water, followed by equilibration with a starting buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
-
Sample Loading and Washing:
-
Adjust the pH of the this compound-containing supernatant to the pH of the starting buffer.
-
Load the supernatant onto the equilibrated column at a slow flow rate.
-
Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer).
-
Collect fractions and assay for this compound activity (e.g., using a bioassay against a sensitive bacterial strain like Bacillus subtilis).
-
-
Desalting:
-
Pool the active fractions and desalt using dialysis or a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water.
-
Protocol 4: Further Purification by Adsorption and Reverse-Phase Chromatography
-
Adsorption Chromatography:
-
The desalted, active fractions can be further purified using adsorption chromatography on a resin like Amberlite XAD.
-
Load the sample onto a column packed with the Amberlite resin.
-
Wash with water to remove hydrophilic impurities.
-
Elute this compound with an organic solvent such as methanol or acetone.
-
Evaporate the solvent under reduced pressure.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing, dissolve the partially purified this compound in a suitable solvent and inject it onto a preparative C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile at a low UV wavelength (e.g., 210-220 nm).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like streptomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding event has several downstream consequences that disrupt the fidelity and processivity of translation.
Caption: Signaling pathway of this compound's mechanism of action.
Application Notes and Protocols for Myomycin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data regarding specific breakpoints, quality control (QC) ranges, and comprehensive quantitative metrics for Myomycin in vitro susceptibility testing is limited. The following protocols and data are based on established methodologies for aminoglycoside antibiotics, the class to which this compound belongs. These guidelines should serve as a starting point for the development and validation of in-house testing procedures.
Introduction
This compound is a pseudodisaccharide antibiotic with structural similarities to other aminoglycosides like streptomycin.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis, closely resembling that of streptomycin.[2] As with other aminoglycosides, determining the in vitro susceptibility of bacterial isolates to this compound is crucial for research and potential therapeutic development. These application notes provide detailed protocols for two standard methods of in vitro susceptibility testing: Broth Microdilution and Kirby-Bauer Disk Diffusion.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other aminoglycosides, exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately disrupts protein synthesis, leading to bacterial cell death.
This compound's mechanism of action.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Distribution for this compound
The following table presents a hypothetical distribution of this compound MIC values against common bacterial species. These values are for illustrative purposes only and must be determined experimentally.
| Organism | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 1 - >64 | 4 | 32 |
| Staphylococcus aureus | 100 | 0.5 - 32 | 2 | 16 |
| Pseudomonas aeruginosa | 100 | 2 - >64 | 16 | >64 |
| Enterococcus faecalis | 100 | 8 - >64 | 32 | >64 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Recommended Quality Control (QC) Parameters for this compound Susceptibility Testing
As specific QC ranges for this compound have not been established by regulatory bodies like CLSI or EUCAST, laboratories should establish their own internal QC ranges. The following table provides an example based on standard QC strains used for other aminoglycosides.
| Quality Control Strain | ATCC® No. | Method | This compound Concentration | Acceptable Range (Illustrative) |
| Escherichia coli | 25922 | Broth Microdilution | N/A | 1 - 4 µg/mL |
| Disk Diffusion | 15 µg | 20 - 26 mm | ||
| Staphylococcus aureus | 29213 | Broth Microdilution | N/A | 0.5 - 2 µg/mL |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | N/A | 2 - 8 µg/mL |
| Disk Diffusion | 15 µg | 17 - 23 mm |
Note: These ranges are hypothetical and must be validated internally.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial cultures of test organisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and reconstitute in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound working stock solution to the first column of wells, resulting in the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last dilution well.
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Workflow for Broth Microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound-impregnated paper disks (e.g., 15 µg). Note: These may need to be custom-prepared.
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm diameter).
-
Bacterial cultures of test organisms and QC strains.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Incubator (35°C ± 2°C).
-
Ruler or caliper for measuring zone diameters.
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on pre-defined zone diameter breakpoints. As these are not established for this compound, they would need to be determined through correlation studies with MIC values.
-
Workflow for Disk Diffusion.
References
Application Notes and Protocols: Probing Ribosomal Function
Topic: A Comparative Analysis of Myomycin and Mitomycin C in Ribosomal Function Studies
For: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding "this compound" is sparse in current scientific literature. The following application notes primarily detail the use of "Mitomycin C" for studying ribosomal function, a topic for which extensive data is available. This is provided as a comprehensive example due to a potential nomenclature confusion between the two compounds. A summary of the limited available information on this compound is also included.
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, is a critical target for both therapeutic agents and research tools. Small molecules that interact with the ribosome can elucidate the intricate mechanisms of translation and serve as scaffolds for novel drug development. This document provides a detailed overview of how specific compounds can be utilized to study ribosomal function, with a focus on Mitomycin C and a comparative note on the lesser-known this compound.
This compound: An Aminoglycoside Antibiotic
Mitomycin C: An Antineoplastic Agent with Ribosomal Effects
Mitomycin C (MMC) is a well-characterized antineoplastic agent that primarily functions as a DNA crosslinker.[2] However, emerging evidence reveals a secondary mechanism involving the inhibition of ribosomal RNA (rRNA) and protein synthesis.[3][4][5] MMC requires bioreductive activation to exert its cytotoxic effects.[3][4][5] This activation leads to the degradation of 18S rRNA, a critical component of the small ribosomal subunit, ultimately leading to a global inhibition of translation.[3][4][5][6] This property makes MMC a valuable tool for studying the consequences of ribosomal stress and impaired ribosome biogenesis.
Quantitative Data: Mitomycin C Inhibition of Translation
The following table summarizes the quantitative effects of Mitomycin C on protein synthesis and rRNA levels, as reported in the literature.
| Parameter | Organism/System | Concentration | Effect | Reference |
| Protein Synthesis Inhibition | Cell-free rabbit reticulocyte lysate | 10 µM | ~67% reduction in luciferase protein synthesis | [1] |
| Protein Synthesis Inhibition | Cell-free rabbit reticulocyte lysate | 0.01 nM | Sufficient to cause protein inhibition | [1] |
| 18S rRNA Levels | MCF-7 cells (hypoxic conditions) | Not specified | 1.5-fold decrease within 30 minutes | [3] |
| Protein Synthesis Inhibition | MCF-7 cells | 0.1 µM | Sufficient to cause inhibition of protein translation | [1] |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay using Mitomycin C
This protocol details a method to assess the direct inhibitory effect of Mitomycin C on protein synthesis in a cell-free system.
Objective: To quantify the dose-dependent inhibition of translation by Mitomycin C.
Materials:
-
Rabbit Reticulocyte Lysate System (e.g., Promega)
-
Luciferase mRNA
-
Mitomycin C (stock solution in a suitable solvent, e.g., DMSO)
-
Amino Acid Mixture (minus leucine and minus methionine)
-
RNasin® Ribonuclease Inhibitor
-
Luciferase Assay System
-
Luminometer
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixtures, and RNasin.
-
Drug Addition: Aliquot the master mix into individual microcentrifuge tubes. Add varying concentrations of Mitomycin C (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Include a vehicle control (solvent only).
-
Initiation of Translation: Add luciferase mRNA to each reaction tube to initiate translation.
-
Incubation: Incubate the reactions at 30°C for 90 minutes.
-
Measurement of Luciferase Activity: Following incubation, add the Luciferase Assay Reagent to each tube according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the Mitomycin C-treated samples to the vehicle control to determine the percentage of translation inhibition.
Protocol 2: Analysis of 18S rRNA Degradation in Cultured Cells
This protocol describes how to evaluate the effect of Mitomycin C on the integrity of 18S ribosomal RNA in a cellular context.
Objective: To determine if Mitomycin C treatment leads to the degradation of 18S rRNA.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Mitomycin C
-
TRIzol® Reagent or other RNA extraction kit
-
Agarose
-
Formaldehyde
-
MOPS buffer
-
RNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with a desired concentration of Mitomycin C (e.g., 1 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol® Reagent according to the manufacturer's protocol.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Denaturing Agarose Gel Electrophoresis:
-
Prepare a 1.2% denaturing agarose gel containing formaldehyde.
-
Denature the RNA samples by heating in RNA loading dye containing formamide.
-
Load equal amounts of RNA per lane and run the gel in MOPS buffer.
-
-
Visualization: Stain the gel with ethidium bromide and visualize the RNA bands using a gel documentation system.
-
Analysis: Examine the integrity of the 28S and 18S rRNA bands. A decrease in the intensity of the 18S rRNA band relative to the 28S rRNA band in Mitomycin C-treated samples indicates degradation.
Visualizations
Mitomycin C Mechanism of Action on the Ribosome
Caption: Proposed mechanism of Mitomycin C-induced ribosomal inhibition.
Experimental Workflow for In Vitro Translation Assay
Caption: Workflow for assessing translation inhibition by Mitomycin C.
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitomycin C inhibits ribosomal RNA: a novel cytotoxic mechanism for bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C Inhibits Ribosomal RNA: A NOVEL CYTOTOXIC MECHANISM FOR BIOREDUCTIVE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
Myomycin: A Potent Tool for Targeted Inhibition of Bacterial Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myomycin is a pseudodisaccharide aminoglycoside antibiotic. While specific research on this compound is limited, its mechanism of action is known to closely resemble that of streptomycin, a well-characterized inhibitor of bacterial protein synthesis.[1][2] This structural and functional similarity makes this compound a valuable tool for researchers studying bacterial translation, antibiotic resistance mechanisms, and for the development of novel antibacterial agents. Unlike broad-spectrum inhibitors that may affect both prokaryotic and eukaryotic systems, this compound's activity is targeted towards the bacterial ribosome, offering specificity in experimental setups. These notes provide an overview of this compound's mechanism of action, protocols for its application, and illustrative data for its use in research.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, targets the 30S subunit of the bacterial ribosome to inhibit protein synthesis.[3] The binding of this compound to the 16S rRNA within the 30S subunit interferes with the fidelity of translation. This interference can lead to two primary outcomes:
-
Codon Misreading: The binding of this compound distorts the A-site of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and lead to bacterial cell death.
-
Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting protein elongation.
The accumulation of aberrant proteins and the cessation of essential protein synthesis ultimately lead to a bactericidal effect. The specific binding to the bacterial 30S ribosomal subunit provides a high degree of selectivity for prokaryotic systems.
Data Presentation
The potency of this compound against various bacterial strains can be quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. As specific MIC data for this compound is not widely available, the following table presents representative MIC values for other aminoglycosides against common Gram-positive and Gram-negative bacteria to serve as a reference for experimental design.
| Antibiotic | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| Streptomycin | 1-16 | >64 | 1-8 |
| Gentamicin | 0.25-2 | 0.5-4 | 0.12-1 |
| Amikacin | 1-8 | 2-16 | 1-8 |
| Tobramycin | 0.25-2 | 0.25-2 | 0.12-1 |
| Kanamycin | 2-16 | >64 | 1-8 |
Note: MIC values can vary significantly depending on the bacterial strain, media, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Typically, add 100 μL of CAMHB to wells 2-12.
-
Add 200 μL of the this compound stock solution to well 1.
-
Transfer 100 μL from well 1 to well 2, mix well, and continue the serial dilution to well 10. Discard 100 μL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add 100 μL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 μL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
This compound stock solution
-
Plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (containing all 20 amino acids)
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Nuclease-free water
-
Detection reagents for the reporter protein (e.g., luciferase substrate)
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction tubes for a range of this compound concentrations.
-
To each tube, add the S30 extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Add the desired concentration of this compound or a vehicle control (sterile water) to each tube.
-
Add the DNA or mRNA template to each tube to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
After incubation, stop the reaction by placing the tubes on ice.
-
If using a luciferase reporter, add the luciferase substrate to each tube according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).
-
Applications in Research and Drug Development
-
Mechanism of Action Studies: this compound can be used to study the intricacies of bacterial ribosome function and the process of protein synthesis.
-
Antibiotic Resistance Research: By comparing the susceptibility of different bacterial strains to this compound, researchers can investigate mechanisms of aminoglycoside resistance.
-
Drug Discovery and Development: this compound can serve as a lead compound for the development of new aminoglycoside antibiotics with improved efficacy or reduced toxicity. It can also be used in combination with other antimicrobial agents to explore synergistic effects.
-
Target Validation: As a specific inhibitor of bacterial protein synthesis, this compound can be used to validate the bacterial ribosome as a drug target.
Conclusion
This compound, with its streptomycin-like mechanism of action, is a potent and specific inhibitor of bacterial protein synthesis. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool in their studies of bacterial physiology, antibiotic resistance, and drug discovery. Further characterization of this compound's activity against a broader range of bacterial species will undoubtedly enhance its utility in the field of microbiology and infectious disease research.
References
Application of Myomycin in Microbial Genetics: A Review of Available Data
A Note to Researchers:
Extensive literature review reveals a significant scarcity of detailed research and application data for the antibiotic Myomycin in the field of microbial genetics. The available information is largely limited to initial characterization studies. Consequently, the development of comprehensive application notes and detailed experimental protocols, as initially requested, is not feasible based on the current body of scientific literature.
A potential for nomenclature confusion exists between This compound and the well-characterized DNA cross-linking agent, Mitomycin C . The latter is extensively used in microbial genetics and cancer research, and a wealth of data exists for its application. This document summarizes the limited findings on this compound and, for the benefit of researchers, presents a comparative overview of Mitomycin C, for which detailed protocols and data are available.
This compound: Summary of Known Information
This compound is identified as an unusual pseudodisaccharide antibiotic.[1][2] Its structure includes a beta-lysyl oligopeptide ester side chain, bearing some resemblance to other aminoglycoside antibiotics like kasugamycin and streptomycin.[1][2]
Mechanism of Action
The mode of action for this compound, both in vivo and in vitro, is reported to be very similar to that of streptomycin.[1][2][3] It is understood to function by inhibiting protein synthesis through its interaction with bacterial ribosomes.[1]
Resistance in Microorganisms
Spontaneous resistance to this compound in Escherichia coli has been observed.[1][2] These resistant mutants are phenotypically and genotypically almost identical to streptomycin-resistant mutants, suggesting that resistance likely arises from alterations in ribosomal RNA (rRNA) or ribosomal proteins (r-proteins).[1][2][3] A notable characteristic of this compound is that it is not inactivated by the common streptomycin-modifying enzymes. This property suggests its potential utility in the specific characterization of naturally streptomycin-resistant bacterial isolates and for counter-selection purposes in experiments involving streptomycin resistance genes.[1][2]
Quantitative Data
Currently, there is a lack of publicly available, comprehensive quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) across a range of microbial species. Without this foundational data, the development of standardized protocols for its use in microbial genetics is impeded.
Mitomycin C: A Widely Used Tool in Microbial Genetics (Alternative Consideration)
Given the limited data on this compound, we present information on Mitomycin C, a compound with a similar name that is a staple in microbial genetics.
Mechanism of Action of Mitomycin C
Mitomycin C is a potent DNA cross-linking agent.[4] It is a bioreductive alkylating agent, meaning it is activated within the cell through enzymatic reduction.[4] Once activated, it creates covalent cross-links between complementary DNA strands, primarily at 5'-CpG-3' sequences.[4] This action effectively halts DNA replication and transcription, leading to cell death.[4] This mechanism is fundamentally different from the protein synthesis inhibition of this compound.
The following diagram illustrates the activation and DNA cross-linking pathway of Mitomycin C.
Caption: Reductive activation and DNA cross-linking mechanism of Mitomycin C.
Applications of Mitomycin C in Microbial Genetics
-
Mutagenesis: Due to its DNA-damaging properties, Mitomycin C is used to induce mutations in bacteria for genetic studies.
-
Induction of Prophages: It is a classic agent for inducing the lytic cycle of lysogenic bacteriophages.[5]
-
Competence Induction: In some bacteria, such as Streptococcus pneumoniae, Mitomycin C can induce a state of natural competence for DNA transformation.
-
Selection and Screening: It can be used in selection strategies, for example, to isolate mutants with enhanced DNA repair capabilities.
Quantitative Data for Mitomycin C
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for Mitomycin C against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 2 | [8] |
| Escherichia coli | ATCC 25922 | 0.5 | [8] |
| Acinetobacter baumannii | ATCC 17978 | 16 | [8] |
| Klebsiella pneumoniae | K2534 | >25 | [9] |
| Klebsiella pneumoniae | K3325 | 6.25 | [9] |
Experimental Protocols for Mitomycin C
The following are generalized protocols for the use of Mitomycin C. Note: Mitomycin C is a hazardous substance and should be handled with appropriate safety precautions.
Protocol 1: Preparation of Mitomycin C Stock Solution
-
Materials:
-
Mitomycin C powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of Mitomycin C powder.
-
Dissolve the powder in sterile water or DMSO to a stock concentration of 0.5 mg/mL to 1 mg/mL. Mitomycin C is soluble in water up to 0.5 mg/mL and at higher concentrations in DMSO.[10]
-
Gently vortex to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile, light-protecting tubes.
-
Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the susceptibility of a bacterial strain to an antimicrobial agent.[9][11]
Caption: Workflow for MIC determination using the broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of Mitomycin C in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Mitomycin C at which no visible bacterial growth is observed.[7]
-
While this compound presents an interesting case as a streptomycin-like antibiotic that evades certain resistance mechanisms, the lack of substantial research since its initial characterization in the late 1980s prevents its widespread application in microbial genetics today. Researchers in microbial genetics who encounter the name "this compound" should be aware of the potential confusion with "Mitomycin C," a well-documented and versatile tool for DNA damage and mutagenesis studies. For practical applications in generating mutants or studying DNA repair, Mitomycin C remains the compound of choice with extensive supporting literature and established protocols.
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: MODE OF ACTION AND MECHANISM OF RESISTANCE [jstage.jst.go.jp]
- 3. This compound: mode of action and mechanism of resistance. | Semantic Scholar [semanticscholar.org]
- 4. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Myomycin-Based Counterselection of Streptomycin-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myomycin is a pseudodisaccharide antibiotic that shares structural similarities with streptomycin. Its mechanism of action closely resembles that of streptomycin, primarily through the inhibition of protein synthesis by binding to the bacterial ribosome.[1][2] A key characteristic of this compound is that it is not a substrate for known streptomycin-modifying enzymes.[1][2] This unique property makes this compound a valuable tool for the counterselection of bacteria harboring genes that confer resistance to streptomycin via enzymatic modification. These application notes provide a theoretical framework and generalized protocols for utilizing this compound in this capacity.
Principle of Counterselection
Streptomycin resistance in bacteria is often mediated by enzymes, such as phosphotransferases and adenylyltransferases, which chemically modify the streptomycin molecule, rendering it unable to bind to its ribosomal target. This compound, while functionally similar to streptomycin in its antibacterial action, is not recognized and inactivated by these same enzymes.[1][2]
This differential activity forms the basis of counterselection. In a mixed population of bacteria, cells that possess streptomycin-modifying enzymes will be resistant to streptomycin but will remain susceptible to this compound. Conversely, cells that have lost the genes for these modifying enzymes (for example, through genetic engineering or spontaneous mutation) will regain sensitivity to streptomycin but may survive in the presence of this compound if they have an alternative resistance mechanism (e.g., ribosomal mutation) or if the goal is to eliminate them from the population. This allows for the selection against the presence of streptomycin-modifying enzyme genes.
Potential Applications
-
Gene Editing and Recombineering: In multi-step genetic modification procedures where a streptomycin resistance gene (conferring resistance via a modifying enzyme) is used as a selectable marker, this compound can be used in a subsequent step to select for cells that have successfully undergone a second recombination event to remove the marker.
-
Plasmid Curing: this compound can be used to select for bacterial cells that have lost plasmids carrying genes for streptomycin-modifying enzymes.
-
Characterization of Novel Resistance Mechanisms: By eliminating cells with known streptomycin-modifying enzymes, this compound can aid in the isolation and characterization of bacteria with novel or alternative streptomycin resistance mechanisms.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific concentrations of this compound required for effective counterselection against various streptomycin-modifying enzymes in different bacterial species. The foundational research establishes the principle but does not provide a detailed table of efficacy.[1][2] Researchers should perform initial dose-response experiments to determine the minimal inhibitory concentration (MIC) of this compound for their specific bacterial strains.
Table 1: Hypothetical this compound Counterselection Parameters (Requires Experimental Validation)
| Bacterial Species | Streptomycin-Modifying Enzyme | This compound Concentration (µg/mL) | Incubation Time (hours) | Counterselection Efficiency (%) |
| Escherichia coli | APH(3'') | To be determined | To be determined | To be determined |
| Klebsiella pneumoniae | ANT(2'') | To be determined | To be determined | To be determined |
| Pseudomonas aeruginosa | APH(6)-Id | To be determined | To be determined | To be determined |
| Staphylococcus aureus | ANT(4')-Ia | To be determined | To be determined | To be determined |
Note: The values in this table are placeholders and must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Minimal Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the bacterial strain of interest.
Materials:
-
Bacterial strain(s) of interest
-
This compound (stock solution of known concentration)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate. The concentration range should be broad initially (e.g., 0.1 to 100 µg/mL) and can be narrowed in subsequent experiments.
-
Inoculate each well with a standardized suspension of the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria with no this compound) and a negative control well (medium with no bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest this compound concentration in which no turbidity (bacterial growth) is observed. Alternatively, measure the optical density at 600 nm (OD600).
Protocol 2: this compound-Based Counterselection
Objective: To select for bacterial cells that have lost a gene encoding a streptomycin-modifying enzyme.
Materials:
-
Bacterial population containing a mix of cells with and without the streptomycin-modifying enzyme gene.
-
This compound stock solution.
-
Appropriate liquid growth medium.
-
Appropriate solid agar medium.
-
Sterile culture tubes and Petri dishes.
-
Incubator.
Procedure:
-
Grow a liquid culture of the mixed bacterial population to mid-log phase.
-
Prepare a series of culture tubes with liquid medium containing this compound at a concentration at or slightly above the predetermined MIC for the susceptible strain.
-
Inoculate these tubes with the mixed bacterial culture.
-
Incubate the tubes with shaking at the optimal growth temperature for a period sufficient to allow for the killing of susceptible cells (e.g., several hours to overnight).
-
Plate serial dilutions of the culture from the this compound-containing tubes onto solid agar medium.
-
Incubate the plates to allow for the growth of surviving colonies.
-
Isolate individual colonies and verify the loss of the streptomycin-modifying enzyme gene through molecular methods (e.g., PCR, sequencing) and phenotypic testing (e.g., replica plating on streptomycin-containing medium).
Visualizations
Caption: Logical relationship of this compound-based counterselection.
Caption: Experimental workflow for this compound counterselection.
References
Application Notes and Protocols for Myomycin Efficacy Studies
Introduction
Myomycin is an antibiotic belonging to the pseudodisaccharide family, with structural similarities to kasugamycin and streptomycin.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria, closely resembling that of streptomycin.[1][2] Due to the frequent confusion with the well-known anti-cancer agent Mitomycin C, and the shared antibiotic origin, this document will provide a comprehensive guide to evaluating the efficacy of this compound in both antimicrobial and potential anti-cancer applications. These protocols are designed for researchers, scientists, and drug development professionals to conduct thorough preclinical evaluations.
Section 1: this compound as an Antimicrobial Agent
This compound's efficacy as an antibiotic is primarily attributed to its ability to bind to bacterial ribosomes and inhibit protein biosynthesis.[1] This leads to a bactericidal effect. Efficacy studies for this compound as an antimicrobial agent should focus on determining its spectrum of activity, potency, and effectiveness in relevant infection models.
1.1 In Vitro Efficacy Studies
In vitro studies are crucial for establishing the baseline antimicrobial activity of this compound.[3][4]
1.1.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Materials:
-
This compound stock solution
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (optional, for optical density readings)
-
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth.
-
1.1.2 Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
Results from MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
-
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
1.2 In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of this compound in a living system.[5][6][7]
1.2.1 Protocol: Murine Thigh Infection Model
This model is commonly used to assess the efficacy of antibiotics against localized bacterial infections.[5]
-
Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c).
-
Procedure:
-
Induce neutropenia if required (e.g., using cyclophosphamide).
-
Inject a standardized inoculum of the target bacteria into the thigh muscle of the mice.
-
Initiate treatment with this compound at various doses and schedules (e.g., subcutaneous or intravenous administration) at a specified time post-infection.
-
Include a control group receiving a placebo.
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice and aseptically remove the thigh muscle.
-
Homogenize the tissue and perform serial dilutions for CFU enumeration on appropriate agar plates.
-
Efficacy is determined by the reduction in bacterial load in the treated groups compared to the control group.
-
1.3 Data Presentation
Quantitative data from in vitro and in vivo antimicrobial studies should be summarized in clear and structured tables.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | ||
| Staphylococcus aureus ATCC 29213 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log10 CFU/gram of tissue (± SD) |
| Vehicle Control | - | - | |
| This compound | |||
| This compound | |||
| Comparator Antibiotic |
Section 2: this compound as a Potential Anti-Cancer Agent
Drawing parallels from Mitomycin C, an antitumor antibiotic that acts as a DNA crosslinking agent, we can hypothesize a potential anti-cancer role for this compound.[8][9][10] The following protocols are standard for evaluating the cytotoxic and anti-proliferative effects of a compound.
2.1 In Vitro Cytotoxicity and Anti-proliferative Assays
These assays are fundamental for determining the dose-dependent effects of a compound on cancer cell viability.[11]
2.1.1 Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Materials:
-
This compound stock solution
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2.1.2 Protocol: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[11][13]
-
Materials:
-
LDH assay kit
-
This compound stock solution
-
Cancer cell lines
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity.
-
2.2 Apoptosis and Cell Cycle Analysis
Understanding the mechanism of cell death induced by a compound is crucial.
2.2.1 Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution
-
Cancer cell lines
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a defined period.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the samples by flow cytometry.
-
2.2.2 Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17]
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
This compound stock solution
-
Cancer cell lines
-
70% ethanol (ice-cold)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
2.3 In Vivo Anti-Cancer Efficacy Studies
Animal models are critical for evaluating the anti-tumor activity of a compound in a physiological context.[18][19][20]
2.3.1 Protocol: Xenograft Tumor Model
This model involves the transplantation of human cancer cells into immunocompromised mice.[19][20]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., intraperitoneally or intravenously).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
2.4 Data Presentation
Table 3: In Vitro Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) at 48h |
| MCF-7 (Breast Cancer) | |
| K562 (Leukemia) | |
| A549 (Lung Cancer) |
Table 4: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) |
Table 5: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | |||
| This compound | |||
| Positive Control Drug |
Section 3: Mandatory Visualizations
3.1 Signaling Pathways
3.2 Experimental Workflows
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: mode of action and mechanism of resistance. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. yihuipharm.com [yihuipharm.com]
- 10. Mitomycin – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Myomycin (Mitomycin C) Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myomycin, more commonly known as Mitomycin C (MMC), is a potent antitumor antibiotic widely used in both clinical settings and biomedical research.[1] It functions as a DNA crosslinking agent, inhibiting DNA synthesis and leading to cell death.[2] The efficacy and reproducibility of experiments involving Mitomycin C are critically dependent on its proper handling, including the correct preparation of solutions and a thorough understanding of its stability under various conditions. These application notes provide detailed protocols for the preparation of Mitomycin C solutions and summarize its stability profile to ensure reliable and accurate experimental outcomes.
Data Presentation: Solubility and Stability of Mitomycin C
The solubility and stability of Mitomycin C are influenced by the choice of solvent, pH, temperature, and light exposure.[3][4]
Solubility of Mitomycin C
Mitomycin C is a crystalline solid that can be dissolved in a variety of aqueous and organic solvents.[5] The choice of solvent will depend on the specific experimental requirements. For long-term storage, organic stock solutions are often preferred, while aqueous solutions are typically prepared fresh for immediate use in cell culture or other biological assays.
| Solvent | Solubility | Reference |
| Water | ~0.5 mg/mL | [3][5] |
| 0.9% Sodium Chloride | Used as a diluent for intravenous solutions | [3] |
| Ethanol | ~0.1 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [5] |
| Propylene Glycol | ~10 mg/mL | [6] |
| Propylene Glycol/Water (60-90% Propylene Glycol) | ~13-16 mg/mL | [6] |
Stability of Mitomycin C Solutions
Mitomycin C is susceptible to degradation, particularly in aqueous solutions and at acidic pH.[4][7] It is crucial to adhere to proper storage conditions to maintain the integrity of the compound.
| Concentration & Solvent | Storage Condition | Stability | Reference |
| 0.5 mg/mL in Sterile Water for Injection | 2-8°C (Refrigerated), Protected from light | Stable for up to 14 days | [3] |
| 0.5 mg/mL in Sterile Water for Injection | Room Temperature | Stable for up to 7 days | [3] |
| 0.4 mg/mL in 0.9% Normal Saline | Room Temperature | Stable for up to 24 hours | [3] |
| 0.6 mg/mL in Water for Injection | 21°C, in the dark | 10% loss in 7 days | [4] |
| 0.6 mg/mL in Water for Injection | 4°C, in the dark | 7% loss in 7 days | [4] |
| 1.0 mg/mL and 2.0 mg/mL in Normal Saline | 37°C (after initial incubation at 50°C) | Physically and chemically stable for up to 5 hours | [8][9] |
| 0.2 mg/mL in Sterile Water for Injection | Room Temperature | Stable for 1 hour | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Mitomycin C Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of Mitomycin C in an organic solvent for long-term storage.
Materials:
-
Mitomycin C (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh out the desired amount of Mitomycin C powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of Mitomycin C.
-
Solubilization: Transfer the weighed Mitomycin C powder into a sterile, amber microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the Mitomycin C is completely dissolved. The solution should be a clear, blue-to-purple color.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The solid crystalline form is stable for at least 4 years at -20°C.[5]
Protocol 2: Preparation of a 0.5 mg/mL Mitomycin C Aqueous Solution for Cell Culture
This protocol outlines the preparation of a working solution of Mitomycin C in an aqueous medium for immediate use in biological experiments.
Materials:
-
Mitomycin C stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Personal Protective Equipment (PPE)
Procedure:
-
Thawing Stock Solution: Remove an aliquot of the frozen Mitomycin C stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration. For example, to prepare 10 mL of a 0.5 mg/mL solution from a 10 mg/mL stock:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10 mg/mL) x V1 = (0.5 mg/mL) x (10 mL)
-
V1 = 0.5 mL (or 500 µL)
-
-
Preparation of Working Solution: In a sterile conical tube, add 9.5 mL of sterile PBS or cell culture medium.
-
Addition of Mitomycin C: Add 500 µL of the thawed Mitomycin C stock solution to the tube containing PBS or media.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing to prevent protein denaturation if using a medium containing serum.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]
Protocol 3: Stability Testing of Mitomycin C Solutions by HPLC
This protocol provides a general workflow for assessing the chemical stability of Mitomycin C solutions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared Mitomycin C solution for testing
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a buffer)
-
Reference standard of Mitomycin C
-
Autosampler vials
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the Mitomycin C solution being tested.[10] Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using an isocratic or gradient elution method suitable for separating Mitomycin C from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 359 nm).[5]
-
-
Data Acquisition and Analysis:
-
Record the chromatograms for each time point.
-
Identify and quantify the peak corresponding to intact Mitomycin C. The stability can be expressed as the percentage of the initial peak area remaining at each time point.[10]
-
Identify any new peaks that appear over time, which may correspond to degradation products like cis- and trans-hydroxymitosene.[10]
-
-
Stability Determination: Plot the percentage of remaining Mitomycin C against time to determine the degradation kinetics. A solution is often considered stable if the concentration of the active compound remains above 90% of the initial concentration.
Visualizations
Caption: Mechanism of action of Mitomycin C.
Caption: Experimental workflow for Mitomycin C solution preparation.
Caption: Factors affecting Mitomycin C stability.
References
- 1. MitoMYcin | CHEO ED Outreach [outreach.cheo.on.ca]
- 2. reference.medscape.com [reference.medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. EP0415430A1 - Stable solutions of mitomycin C - Google Patents [patents.google.com]
- 7. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 10. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Myomycin Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myomycin is a pseudodisaccharide aminoglycoside antibiotic. Its mechanism of action closely resembles that of streptomycin, primarily through the inhibition of bacterial protein synthesis. This document provides detailed application notes and protocols for assays relevant to measuring the biological activity of this compound. The assays described focus on its known function as a protein synthesis inhibitor and its antibacterial properties.
Due to the limited availability of specific published protocols for this compound, the following sections provide detailed methodologies for assays that are standard for determining the activity of aminoglycoside antibiotics with a streptomycin-like mechanism of action. These protocols are directly applicable to the characterization of this compound.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of this compound to inhibit the translation of a reporter mRNA in a cell-free system.
Experimental Protocol: In Vitro Translation Inhibition Assay
Objective: To quantify the dose-dependent inhibition of protein synthesis by this compound.
Principle: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to translate a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured, and a decrease in its activity in the presence of this compound indicates inhibition of protein synthesis.
Materials:
-
This compound
-
Streptomycin (as a positive control)
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
Amino acid mixture
-
ATP and GTP
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in nuclease-free water.
-
In a microcentrifuge tube on ice, assemble the following reaction mixture:
-
S30 cell-free extract
-
Reaction buffer
-
Amino acid mixture
-
ATP and GTP solution
-
Reporter mRNA
-
-
Prepare a serial dilution of this compound to be tested.
-
Add varying concentrations of this compound or streptomycin to the reaction tubes. Include a no-drug control.
-
Incubate the reactions at 37°C for 1 hour to allow for translation.
-
Following incubation, add the luciferase assay reagent to each tube.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) - In Vitro Translation |
| This compound | Data to be determined experimentally |
| Streptomycin | Data to be determined experimentally |
Experimental Workflow:
Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of this compound against one or more bacterial strains.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. The lowest concentration of the antibiotic that prevents visible bacterial growth after a defined incubation period is the MIC.
Materials:
-
This compound
-
Streptomycin (as a positive control)
-
Bacterial strain (e.g., Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control for bacterial growth (no antibiotic) and a negative control for sterility (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
-
Optionally, read the optical density (OD) of the wells at 600 nm using a plate reader to quantify bacterial growth.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | E. coli | Data to be determined experimentally |
| Streptomycin | E. coli | Data to be determined experimentally |
Experimental Workflow:
Ribosome Binding Assay
This assay can be used to confirm the direct interaction of this compound with its molecular target, the bacterial ribosome.
Experimental Protocol: Competitive Ribosome Binding Assay
Objective: To demonstrate competitive binding of this compound to the ribosomal A-site.
Principle: This assay measures the displacement of a fluorescently labeled aminoglycoside probe from the ribosomal A-site by this compound. A decrease in the fluorescence signal indicates that this compound is competing with the probe for binding to the ribosome.
Materials:
-
This compound
-
Streptomycin (as a positive control)
-
Purified bacterial ribosomes (70S)
-
Fluorescently labeled aminoglycoside probe (e.g., fluorescently tagged neomycin or gentamicin)
-
Binding buffer (containing Tris-HCl, MgCl₂, KCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in nuclease-free water.
-
In a suitable microplate, add a fixed concentration of purified ribosomes and the fluorescently labeled aminoglycoside probe.
-
Add serial dilutions of this compound or streptomycin to the wells. Include a control with no competitor.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the percentage of probe displacement for each this compound concentration.
-
Plot the percentage of displacement against the logarithm of the this compound concentration to determine the Ki or IC50 for binding.
Data Presentation:
| Compound | Ribosome Binding IC50 (µM) |
| This compound | Data to be determined experimentally |
| Streptomycin | Data to be determined experimentally |
Signaling Pathway:
Conclusion
The assays described provide a comprehensive framework for characterizing the activity of this compound. The in vitro translation assay directly measures its impact on protein synthesis, the MIC assay quantifies its antibacterial potency, and the ribosome binding assay can confirm its molecular target. For researchers and drug development professionals, consistent and reproducible data from these assays are crucial for understanding the therapeutic potential of this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Myomycin Resistance in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Myomycin resistance in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: Information specifically on this compound resistance is limited in scientific literature. However, it is well-established that this compound's mode of action and resistance mechanisms are nearly identical to those of Streptomycin, another aminoglycoside antibiotic. Therefore, this guide uses Streptomycin resistance as a primary model to provide detailed and relevant information for overcoming this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other aminoglycoside antibiotics, primarily acts by binding to the 30S ribosomal subunit in bacteria.[1] This binding interferes with protein synthesis in two main ways: it can block the initiation of protein synthesis and cause misreading of the mRNA template, leading to the production of non-functional or toxic proteins. This ultimately results in bacterial cell death.
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to this compound is almost exclusively due to mutations in the bacterial ribosome.[2][3] These mutations prevent this compound from binding effectively to its target. The most common mutations are found in:
-
16S rRNA (rrs gene): Alterations in the 16S rRNA, a core component of the 30S ribosomal subunit, can reduce the binding affinity of this compound.
-
Ribosomal protein S12 (rpsL gene): Mutations in the gene encoding the S12 protein, a key protein in the 30S subunit, are a frequent cause of high-level resistance.[4]
It is noteworthy that this compound is not a substrate for the known streptomycin-modifying enzymes, which is a common resistance mechanism for other aminoglycosides.[2][3]
Q3: How can I determine if my bacterial strain is resistant to this compound?
A3: You can determine the susceptibility of your bacterial strain to this compound using standard antimicrobial susceptibility testing (AST) methods. The two most common methods are:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5][6]
-
Kirby-Bauer Disk Diffusion: This method involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in this compound susceptibility testing.
| Possible Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) to have a consistent number of bacteria. |
| Media Issues | Use the appropriate and correctly prepared growth medium (e.g., Mueller-Hinton agar or broth). The pH and cation concentration of the media can significantly affect aminoglycoside activity. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. This compound solutions can be unstable, so avoid repeated freeze-thaw cycles and protect from light. |
| Incorrect Incubation | Incubate plates or tubes at the optimal temperature and for the recommended duration for the specific bacterial species. |
| Contamination | Ensure pure cultures are used for testing. Contamination with other organisms can lead to erroneous results. |
Issue: High Minimum Inhibitory Concentration (MIC) value for this compound.
| Possible Cause | Recommended Solution |
| Inherent or Acquired Resistance | The bacterial strain may possess mutations in the 16S rRNA or ribosomal protein S12. Sequence the rrs and rpsL genes to identify resistance-conferring mutations. |
| Efflux Pumps | Although less common for this compound, some bacteria may utilize efflux pumps to actively remove the antibiotic from the cell. Consider using an efflux pump inhibitor in your experiments to see if it restores susceptibility. |
| Biofilm Formation | Bacteria growing in biofilms are often more resistant to antibiotics. If working with biofilm-forming strains, consider using biofilm-specific susceptibility testing methods. |
Quantitative Data Summary
The level of resistance to Streptomycin (and by extension, this compound) often correlates with specific genetic mutations. The following table summarizes the Minimum Inhibitory Concentration (MIC) values associated with common resistance mutations in Mycobacterium tuberculosis, a well-studied model for Streptomycin resistance.
| Gene | Mutation | Median MIC (µg/mL) | Level of Resistance | Reference |
| rpsL | K43R | >256 | High | [7] |
| rpsL | K88R | 16 - >200 | High | [7][8] |
| rrs | 530 loop mutations (e.g., A514C) | 4 - 100 | Low to Intermediate | [4][7][8] |
| rrs | 912 region mutations (e.g., C912G) | 8 | Intermediate | [7] |
| gidB | Various mutations | Low | Low | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) using a microplate reader.
Protocol 2: Overcoming this compound Resistance with Combination Therapy (Synergy Testing)
This protocol, often called a "checkerboard assay," can be used to assess the synergistic effect of this compound with another antibiotic.
Materials:
-
Bacterial culture of the this compound-resistant strain
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Stock solution of a second antibiotic (e.g., a cell wall synthesis inhibitor like a beta-lactam)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1.
-
Checkerboard Dilution:
-
In a 96-well plate, create a two-fold serial dilution of this compound along the x-axis (columns).
-
Create a two-fold serial dilution of the second antibiotic along the y-axis (rows).
-
This will result in a matrix of wells with various combinations of concentrations of the two antibiotics.
-
Include wells with each antibiotic alone, as well as a growth control well.
-
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension and incubate as described in Protocol 1.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
-
-
Mandatory Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
Caption: Troubleshooting logic for high this compound MIC values.
References
- 1. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 2. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. idexx.com [idexx.com]
- 7. Association of streptomycin resistance mutations with level of drug resistance and Mycobacterium tuberculosis genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Myomycin (Mitomycin C) Concentration for In Vitro Assays: A Technical Support Center
A Note on Terminology: The term "Myomycin" may sometimes be used interchangeably with "Mitomycin C" in laboratory settings, or it may refer to a distinct but structurally similar antibiotic. This guide will focus on Mitomycin C (MMC) , a potent and widely studied antitumor agent, due to the extensive availability of experimental data. The principles and troubleshooting strategies outlined here are often applicable to other cytotoxic agents with similar mechanisms of action.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal concentration of Mitomycin C for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitomycin C?
Mitomycin C is a bioreductive alkylating agent.[1] In the cellular environment, it is enzymatically reduced to a highly reactive intermediate that can cross-link DNA, primarily at guanine-cytosine-rich regions.[2] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: What are the typical effective concentrations of Mitomycin C in vitro?
The effective concentration of Mitomycin C is highly dependent on the specific cell line being tested and the duration of exposure. Generally, concentrations can range from the nanomolar (nM) to the micromolar (µM) level.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: My Mitomycin C dose-response curve is inconsistent between experiments. What are the likely causes?
Inconsistent dose-response curves are a common issue and can often be attributed to several factors:
-
Drug Instability: Mitomycin C is sensitive to light and pH. It degrades rapidly in acidic solutions (pH < 6.0). Always prepare fresh dilutions for each experiment and protect all solutions from light.[4]
-
Incorrect Drug Dilutions: Ensure accurate and consistent preparation of your serial dilutions from a validated stock solution.[4]
-
Variation in Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure the cells are in the exponential growth phase at the time of treatment.[4]
-
Suboptimal Assay Incubation Time: The cytotoxic effect of Mitomycin C is time-dependent. A time-course experiment is recommended to determine the optimal incubation period for your cell line.[4]
Q4: The cytotoxic effect of my Mitomycin C seems to be lower than expected. What should I check?
Several factors can lead to reduced Mitomycin C activity:
-
Cell Line Resistance: The cell line you are using may have inherent or acquired resistance to Mitomycin C.[5] Consider using a positive control cell line with known sensitivity.
-
Insufficient Incubation Time: The cytotoxic effects may require a longer exposure period to become apparent.[4]
-
Drug Binding to Serum: Components in fetal bovine serum (FBS) or other sera in your culture medium can bind to Mitomycin C, reducing its effective concentration.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High variability between technical replicates | Uneven cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Avoid using the outer wells of multi-well plates, as they are prone to evaporation ("edge effects").[4] |
| Pipetting errors | Regularly calibrate your pipettes and use fresh tips for each replicate.[4] | |
| Low or no cytotoxic effect observed | Incorrect concentration calculation | Double-check all dilution calculations. |
| Degraded Mitomycin C stock solution | Prepare a fresh stock solution and store it in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4] | |
| High background signal in cytotoxicity assays | Interference from Mitomycin C | Mitomycin C is a colored compound and can interfere with colorimetric assays like the MTT assay. Include a "no-cell" control with media and Mitomycin C to measure and subtract the background absorbance.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of Mitomycin C using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mitomycin C stock solution
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare a series of dilutions of Mitomycin C in complete culture medium. A wide range of concentrations (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment.[3] Remove the old medium from the cells and add 100 µL of the diluted Mitomycin C solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve Mitomycin C) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the Mitomycin C concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[1]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Mitomycin C
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: It is crucial to include the following controls:
-
Untreated Control (spontaneous LDH release)
-
Vehicle Control
-
Maximum LDH Release Control (cells treated with a lysis solution from the kit)
-
Medium Background Control[1]
-
-
Assay Procedure: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Absorbance Measurement: Incubate as per the kit's instructions and measure the absorbance at the specified wavelength (usually around 490 nm).[1]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and plot the results to determine the EC50 value (effective concentration for 50% cytotoxicity).[1]
Visualizations
Caption: Mitomycin C is activated via bioreduction and cross-links DNA.
Caption: A typical experimental workflow for determining the IC50 of Mitomycin C.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Myomycin (Mitomycin C)
A Guide to Understanding and Troubleshooting Instability in Solution for Researchers, Scientists, and Drug Development Professionals.
This technical support center provides comprehensive guidance on the stability of Myomycin, a term often used to refer to the potent antitumor agent Mitomycin C (MMC). Due to its inherent instability in solution, proper handling and a thorough understanding of its degradation pathways are crucial for reliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Mitomycin C?
In the context of cancer research, "this compound" is often used colloquially to refer to Mitomycin C (MMC). Mitomycin C is a well-characterized antitumor antibiotic derived from Streptomyces caespitosus that functions as a potent DNA crosslinking agent. This guide will focus on Mitomycin C.[1]
Q2: How does Mitomycin C work?
Mitomycin C is a bioreductive alkylating agent.[2] Within the cell, it is enzymatically reduced to an active metabolite, a mitosene, which then forms covalent bonds with DNA. This process leads to interstrand crosslinks, inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
Q3: What are the primary factors that affect Mitomycin C stability in solution?
The stability of Mitomycin C is highly dependent on several factors:
-
pH: It is most stable in aqueous solutions at a neutral pH (7-8) and degrades rapidly in acidic (pH < 6.0) or alkaline conditions.[1][3]
-
Temperature: Higher temperatures accelerate degradation. Refrigerated (2-8°C) or frozen (-20°C) storage is recommended for short-term storage to minimize degradation.[1]
-
Light Exposure: Mitomycin C is sensitive to light and should be protected from it during storage and handling.[2]
-
Solvent: The choice of solvent significantly impacts stability. For example, in intravenous fluids at room temperature, it is more stable in 0.9% sodium chloride injection than in 5% dextrose injection.[3]
Q4: What are the common degradation products of Mitomycin C?
The main degradation products of Mitomycin C are typically mitosenes and hydroxymitosenes, such as 2,7-diaminomitosene, and cis- and trans-hydroxymitosene.[1][4][5] The formation of these products is influenced by the pH, temperature, and composition of the solution.[1]
Q5: How should I prepare a stock solution of Mitomycin C?
For detailed instructions, refer to the "Experimental Protocols" section. Generally, lyophilized Mitomycin C powder is reconstituted with Sterile Water for Injection to a concentration of 0.5 mg/mL by gently swirling the vial.[2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of Mitomycin C in your experimental solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that your Mitomycin C solution was freshly prepared or stored appropriately (see Table 1). Solutions prepared extemporaneously are always best.[6]
-
Check pH of Media: Confirm that the pH of your cell culture media or buffer is within the optimal range for Mitomycin C stability (pH 7-8).[1]
-
Control for Degradation Products: The colored nature of Mitomycin C and its degradation products can interfere with common assays.[1]
-
For colorimetric assays (e.g., MTT): Include a "no-dye" control with cells and your Mitomycin C solution (without the MTT reagent) to subtract background absorbance.[1] Also, run a "compound-only" control (Mitomycin C solution in media without cells) to check for direct reduction of the tetrazolium salt.[1]
-
For luciferase assays: Be aware of potential signal quenching. Measure the absorbance spectrum of your Mitomycin C solution to see if it overlaps with the emission wavelength of your luciferase.[1]
-
-
Issue 2: Precipitation or crystallization in the Mitomycin C solution.
-
Possible Cause: Poor solubility, especially at higher concentrations and lower temperatures.
-
Troubleshooting Steps:
-
Concentration and Solvent: Mitomycin C has limited solubility in water (0.5 mg/mL).[2] For higher concentrations, alternative solvents like DMSO or special compounding methods may be necessary.[2] However, be aware that some formulations can precipitate under refrigeration.[7][8]
-
Gentle Warming: For some applications, gentle warming can help dissolve Mitomycin C. For instance, incubation at 50°C for 50 minutes has been used to prepare 1.0 and 2.0 mg/mL solutions in normal saline, which are then stable for up to 5 hours at 37°C.[7][9] However, this initial heating can cause some degradation (approximately 5-7%).[7][9]
-
Visual Inspection: Always visually inspect solutions for particulates before use, especially if they have been refrigerated.[10]
-
Data on Mitomycin C Stability
The following tables summarize the stability of Mitomycin C under various conditions.
Table 1: Stability of Reconstituted Mitomycin C (0.5 mg/mL in Sterile Water for Injection)
| Storage Condition | Stability Duration |
| Refrigerated (2-8°C), Protected from Light | Up to 14 days |
| Room Temperature, Protected from Light | Up to 7 days |
Table 2: Stability of Diluted Mitomycin C in Various Intravenous Fluids at Room Temperature
| Concentration | Diluent | Stability Duration |
| 20-40 µg/mL | 5% Dextrose Injection | 3 hours |
| 20-40 µg/mL | 0.9% Sodium Chloride Injection | 12 hours |
| 20-40 µg/mL | Sodium Lactate Injection | 24 hours |
| 0.4 mg/mL | 0.9% Normal Saline | Up to 24 hours |
Table 3: Stability of Mitomycin C at Different Concentrations and Temperatures
| Concentration | Solvent | Storage Temperature | Stability Notes |
| 1.0 mg/mL | Water for Injection | 25°C | Stable for only 8 hours. |
| 0.2 mg/mL | 0.9% Sodium Chloride | 25°C | Stable for 10 hours. |
| 0.8 mg/mL | Sterile Water for Injection | Room Temperature | Stable for up to 4 days. |
| 0.8 mg/mL | Sterile Water for Injection | 4°C (Refrigerated) | Precipitation occurs after 1 day. |
| 0.6 mg/mL | Normal Saline | Room Temperature & Refrigerated | Stable for up to 4 days. |
| 1.0 and 2.0 mg/mL | Normal Saline | 37°C (after initial 50°C incubation) | Stable for up to 5 hours with <10% total drug loss. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 mg/mL Mitomycin C Stock Solution
Materials:
-
Lyophilized Mitomycin C powder
-
Sterile Water for Injection
-
Sterile syringe and needle
-
Appropriate personal protective equipment (PPE), including gloves and lab coat.
Methodology:
-
Calculate the required volume of Sterile Water for Injection to achieve a final concentration of 0.5 mg/mL.
-
Using a sterile syringe, slowly add the calculated volume of the sterile water to the vial containing the Mitomycin C powder.
-
Gently swirl the vial to completely dissolve the powder. Avoid vigorous shaking. If the powder does not dissolve immediately, let it stand at room temperature until a clear, bluish solution is obtained.[2]
-
Label the vial with the compound name, concentration, preparation date, and appropriate hazard warnings.
-
For storage, refer to Table 1. Always protect the solution from light.[2]
Protocol 2: General Workflow for Assessing Mitomycin C Stability by HPLC
This protocol provides a general framework for designing a stability study.
Methodology:
-
Solution Preparation: Prepare the Mitomycin C solution in the desired solvent and concentration as described in Protocol 1 or other relevant procedures.
-
Storage Conditions: Aliquot the solution into appropriate containers (e.g., polypropylene syringes or glass vials) and store them under the desired conditions (e.g., 25°C/60% relative humidity, protected from light).[6]
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample for analysis.
-
HPLC Analysis:
-
Data Analysis: Calculate the percentage of the initial Mitomycin C concentration remaining at each time point. A common stability criterion is the retention of at least 90% of the initial concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5216011A - Stable solutions of mitomycin c - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Reconstituted and Diluted Mitomycin C Soluti... [degruyterbrill.com]
- 7. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 8. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical stability of urea-containing Mitomycin C ... [degruyterbrill.com]
Technical Support Center: Enhancing Myomycin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Myomycin production.
Troubleshooting Guides
This section is designed to help you navigate specific issues that may arise during your fermentation and downstream processing experiments.
Low or Inconsistent this compound Yield
Low or batch-to-batch variability in this compound yield is a common challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | The carbon-to-nitrogen (C:N) ratio is critical for secondary metabolite production in Streptomyces. High levels of easily metabolizable carbon sources can suppress antibiotic synthesis. Systematically evaluate different carbon (e.g., glucose, fructose, starch) and nitrogen sources (e.g., soybean meal, yeast extract).[1] |
| Inadequate Precursor Supply | This compound biosynthesis requires specific precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[2] Supplementing the medium with precursors can significantly enhance yield. A patented method suggests adding a composite precursor of L-citrulline and L-arginine.[3] |
| Unfavorable Fermentation Parameters | The optimal conditions for Streptomyces growth may not be ideal for this compound production. Key parameters to monitor and optimize include pH, temperature, dissolved oxygen (DO), and agitation. |
| pH | The optimal pH for this compound production by Streptomyces caespitosus is typically around 7.2.[1] Implement a pH control strategy using sterile acidic or basic solutions. |
| Temperature | The ideal temperature for cultivation is generally between 28-30°C.[1] |
| Dissolved Oxygen (DO) & Agitation | This compound production is an aerobic process. Ensure adequate aeration and agitation to maintain sufficient DO levels, but avoid excessive shear stress that can damage the mycelia. |
| Poor Quality Seed Culture | The age and quality of the inoculum can significantly impact the final yield. Standardize your seed culture preparation, ensuring consistent spore concentration and age. |
Production of Undesired this compound Analogs
The production of a mixture of this compound analogs can complicate downstream processing.
| Potential Cause | Recommended Solution |
| Metabolic Pathway Branching | The this compound biosynthetic pathway can produce different analogs. For instance, Mitomycin A can be converted to Mitomycin C.[2] |
| Directed Biosynthesis | To produce specific analogs, consider directed biosynthesis by supplementing the fermentation medium with specific primary amines.[4][5] This can lead to the formation of new this compound derivatives with potentially novel activities. |
| Genetic Instability of the Production Strain | Repeated subculturing can lead to mutations in the biosynthetic gene cluster. Maintain a stable, high-producing strain through proper stock culture maintenance and periodic re-selection. |
Difficulties in Downstream Processing and Purification
The physicochemical properties of this compound can present challenges during extraction and purification.
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Fermentation Broth | This compound needs to be efficiently extracted from both the supernatant and the mycelia. A common method involves extraction with ethyl acetate at a pH range of 6.0-8.0.[6] |
| Co-extraction of Impurities | Crude extracts often contain pigments and other secondary metabolites that interfere with purification. Employ multi-step purification strategies, including column chromatography with different stationary phases (e.g., silica gel, alumina, or reverse-phase resins).[6][7][8] |
| Degradation of this compound | This compound is sensitive to pH and light.[9] Conduct purification steps at a controlled pH and protect the product from light to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary producing organisms of this compound?
A1: this compound C is naturally produced by Streptomyces caespitosus and Streptomyces lavendulae.[10]
Q2: What are the key precursors for this compound biosynthesis?
A2: The core structure of this compound, the mitosane ring, is synthesized from three main precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[2]
Q3: How can I improve the yield of this compound C through precursor feeding?
A3: Supplementing the fermentation medium with a composite precursor of L-citrulline and L-arginine has been shown to significantly increase the yield of Mitomycin C.[3] A suggested ratio is 2:1 of citrulline to arginine.[3]
Q4: Is it possible to produce novel this compound analogs?
A4: Yes, through a process called directed biosynthesis. By adding different primary amines to the fermentation medium of Streptomyces caespitosus, new this compound analogs with substitutions at the C7 position can be produced.[4][5]
Q5: What are the general steps for extracting and purifying this compound from the fermentation broth?
A5: A general procedure involves:
-
Separating the mycelia from the broth by centrifugation or filtration.
-
Extracting the supernatant with an organic solvent like ethyl acetate.
-
Extracting the mycelia with a solvent such as methanol.
-
Combining the extracts and concentrating them.
-
Purifying the crude extract using column chromatography (e.g., silica gel, alumina, or reverse-phase resins).[6][7][8]
Quantitative Data Summary
| Condition | This compound C Yield | Reference |
| Standard Fermentation | Baseline (specific values vary depending on strain and media) | N/A |
| With Citrulline and Arginine Precursor Feeding | Increased to 30-45% of the total effective compounds produced | Patent CN103014092A[3] |
Note: The patent does not provide a baseline yield, making a direct quantitative comparison challenging. The reported increase highlights the potential of this strategy.
Experimental Protocols
Protocol 1: Precursor Feeding with L-Citrulline and L-Arginine
This protocol is based on the method described in patent CN103014092A to improve Mitomycin C productivity.
1. Preparation of the Composite Precursor Solution:
- Dissolve 10-15 g of L-citrulline and 5-7.5 g of L-arginine in 1 liter of purified water (maintaining a 2:1 mass ratio of citrulline to arginine).
- Allow the solution to stand for at least 20 hours to ensure complete dissolution and homogenization.
2. Fermentation:
- Prepare your standard fermentation medium for Streptomyces caespitosus.
- Inoculate the medium with a fresh seed culture.
- Add the composite precursor solution to the fermentation medium at a concentration of 0.02-0.06 L per liter of medium.
- Adjust the pH of the medium to 7.1-7.2 using a sterile alkaline solution.
- Conduct the fermentation under your optimized conditions (e.g., 28-30°C, with appropriate aeration and agitation).
3. Monitoring:
- Monitor the fermentation for this compound C production using a suitable analytical method such as HPLC.
Protocol 2: Extraction and Purification of this compound
This protocol provides a general method for the extraction and purification of this compound from a fermentation broth.
1. Extraction:
- Harvest the fermentation broth and centrifuge to separate the supernatant from the mycelia.
- Adjust the pH of the supernatant to 6.0-8.0.
- Extract the supernatant three times with an equal volume of ethyl acetate.
- Extract the mycelial pellet with methanol.
- Combine all extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification:
- Dissolve the crude extract in a minimal amount of a suitable solvent.
- Apply the dissolved extract to a silica gel or alumina column.
- Elute the column with a solvent system such as a gradient of methanol in chloroform or acetone-ligroin-n-octanol.[6]
- Collect the fractions and analyze them for the presence of this compound using TLC or HPLC.
- Pool the fractions containing pure this compound and evaporate the solvent.
- For higher purity, a second chromatographic step using a reverse-phase resin (e.g., C18) may be necessary.[7][8]
Visualizations
Caption: Simplified biosynthetic pathway of this compound C.
Caption: Logical workflow for troubleshooting low this compound yield.
Caption: General regulatory cascade for antibiotic production in Streptomyces.
References
- 1. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mitomycin analogs produced by directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEW MITOMYCIN ANALOGS PRODUCED BY DIRECTED BIOSYNTHESIS [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. DE4042156C2 - Process for the purification of mitomycin C. - Google Patents [patents.google.com]
- 8. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]
- 9. dovepress.com [dovepress.com]
- 10. Mitomycin C = 98 HPLC, = 970ug mg USP XXIV, g-irradiated, cell culture mammalian 50-07-7 [sigmaaldrich.com]
Myomycin Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Myomycin.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for this compound purification from a fermentation broth?
A common starting point for this compound purification involves separating the mycelium from the supernatant by centrifugation. Following this, the supernatant pH is often adjusted before extraction with an organic solvent like ethyl acetate.[1] Another approach involves using a reverse phase adsorption resin to directly capture this compound from the culture.[2][3]
Q2: What chromatographic techniques are typically used for this compound purification?
Reverse-phase chromatography is a frequently employed technique for this compound purification.[2][3] This can involve columns packed with a reverse-phase adsorbent. Further purification can be achieved through crystallization, often using high-purity methanol.[2][4]
Q3: My this compound preparation is losing activity over time. What are the key stability concerns?
This compound is susceptible to degradation under various conditions. Key factors affecting its stability include:
-
pH: Degradation increases at pH values below 7.[5]
-
Temperature: Room temperature can significantly affect stability, with degradation being considerably reduced at 5°C.[5]
-
Storage Duration: Even under refrigeration, degradation can occur over a 24-hour period.[6][7] Long-term storage at 5°C or -20°C has also shown instability.[7]
-
Light Exposure: this compound is known to be sensitive to light.[8]
Q4: What are the known degradation products of this compound?
Under certain storage conditions, this compound can degrade into products such as cis-hydroxymitosene and trans-hydroxymitosene.[6]
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Compound Degradation During Extraction/Purification | - Conduct stability studies at different pH values and temperatures to identify optimal conditions.[1] - Consider using milder extraction and purification techniques.[1] - Protect the compound from light throughout the process.[8] |
| Inefficient Extraction from Fermentation Broth | - Optimize the extraction solvent and pH.[1] - Explore solid-phase extraction as an alternative.[1] |
| Poor Recovery from Chromatographic Column | - Ensure the compound is not irreversibly binding to the stationary phase. - Experiment with different stationary phases (e.g., different types of reverse-phase resins).[1] - Optimize elution conditions, such as the solvent composition and gradient. |
| Crystallization Issues | - Ensure the use of high-purity methanol for crystallization.[2][4] - Optimize the concentration of the solution and the ripening temperature and time.[3] |
Problem 2: Impurity Contamination in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Impurities with this compound | - Try a different chromatographic technique (e.g., ion-exchange or size-exclusion chromatography).[1] - Use a different stationary phase or a different solvent system in your current setup.[1] |
| Tailing of a Major Impurity into the this compound Fraction | - Optimize the loading amount and the solvent gradient to improve separation.[1] |
| Poor Resolution and Broad Peaks During HPLC | - Ensure the column is properly equilibrated with the mobile phase before each injection.[1] - Use a column oven to maintain a constant temperature.[1] - Consider that the column may be degraded or contaminated and may require rigorous cleaning or replacement.[1] |
Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines a general workflow for this compound purification, integrating extraction, chromatography, and crystallization steps.
Caption: General workflow for this compound purification.
Protocol 2: Troubleshooting Logic for Low this compound Yield
This diagram provides a logical approach to troubleshooting low yield issues during the purification process.
Caption: Troubleshooting decision tree for low this compound yield.
Data Summary
Table 1: this compound Stability Under Different Conditions
| Condition | Observation | Reference |
| pH | Degradation increases at pH < 7. | [5] |
| Temperature | Stability decreases at room temperature compared to 5°C. | [5] |
| Storage (Refrigerated) | Significant degradation observed over a 24-hour period. | [6][7] |
| Storage (Frozen) | Instability noted with long-term storage at -20°C. | [7] |
| Light | Sensitive to light exposure. | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Reconstituted and Diluted Mitomycin C Soluti... [degruyterbrill.com]
Preventing degradation of Myomycin during experiments
This technical support center provides guidance on the proper handling and use of Myomycin to prevent its degradation during experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus. In a research context, it is primarily used as an antimetabolite and alkylating agent that inhibits DNA synthesis by cross-linking DNA, particularly at guanine and adenine residues. This action disrupts base pairing and leads to cytotoxicity.
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors contributing to this compound degradation are pH, temperature, and the composition of the solvent. This compound is particularly unstable in acidic solutions (pH < 6.0) and its degradation is accelerated at higher temperatures.[1][2] Certain diluents, such as dextrose 5% in water (D5W), can also lead to poor stability.[3][4]
Q3: What are the visible signs of this compound degradation?
A3: While chemical degradation may not always be visible, physical instability can manifest as precipitation or crystallization in the solution, especially at higher concentrations and under refrigerated conditions.[4][5] A color change of the solution may also indicate degradation, though this is not a definitive sign. The reconstituted solution should be a clear, bluish liquid.[6]
Q4: What are the known degradation products of this compound?
A4: The degradation of this compound can lead to the formation of several products, including cis- and trans-hydroxymitosene.[7][8] The biological activity and potential interference of these degradation products in experiments are not extensively studied.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the this compound solution upon refrigeration. | High concentration of this compound. Some formulations are prone to precipitation at lower temperatures. | For solutions with concentrations ≥0.8 mg/mL, consider storing at room temperature if they will be used within a short period, as refrigeration can cause crystallization.[5] Always visually inspect for crystals before use. If crystals have formed, allowing the solution to warm to room temperature may help them redissolve, but the stability should be re-assessed. |
| Unexpected experimental results or loss of drug efficacy. | Degradation of this compound due to improper solution preparation or storage. | Review your protocol against the recommended guidelines for solvent, pH, temperature, and light protection. Prepare fresh solutions for each experiment whenever possible. Use a stability-indicating method like HPLC to confirm the concentration of your active this compound solution. |
| Inconsistent results between experimental batches. | Variations in the preparation of this compound solutions. | Standardize the entire process of this compound solution preparation, from the source and type of solvent to the final pH and storage conditions. Ensure all personnel follow the exact same protocol. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
This protocol describes the preparation of a this compound stock solution from its lyophilized powder form.
Materials:
-
Lyophilized this compound powder vial
-
Sterile Water for Injection (WFI) or 0.9% Normal Saline (NS)
-
Sterile syringes and needles
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles.[6]
Procedure:
-
Perform all handling of this compound powder and solutions in a chemical fume hood.[6]
-
Calculate the required volume of sterile diluent to achieve the desired final concentration (e.g., for a 0.5 mg/mL stock solution from a 2 mg vial, use 4 mL of diluent).
-
Using a sterile syringe, slowly inject the calculated volume of WFI or NS into the this compound vial.
-
Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking.[6]
-
If the powder does not dissolve immediately, let the vial stand at room temperature until a clear, bluish solution is obtained.[6]
-
Label the vial with the compound name, concentration, preparation date, and appropriate hazard warnings.
-
For short-term storage, refer to the stability tables below. Protect the solution from light.[6]
Protocol 2: Stability Testing of this compound Solutions by HPLC
This protocol outlines a method to assess the chemical stability of this compound solutions.
Methodology:
-
Preparation of Standards: Prepare a reference stock solution of this compound at a known concentration (e.g., 0.75 mg/mL) in methanol and store it at -20°C, protected from light.[3][4] On the day of analysis, create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare your experimental this compound solutions according to your specific protocol (e.g., different buffers, pH, temperatures). At specified time points, withdraw an aliquot of each solution for analysis.
-
HPLC System:
-
Analysis: Inject the standards and samples into the HPLC system. Quantify the peak area corresponding to intact this compound.
-
Stability Criterion: A solution is generally considered stable if it retains ≥90% of its initial concentration.[3][11]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | 0.5 mg/mL[6] |
| Ethanol | 1 mg/mL[6] |
| DMSO | 15 mg/mL[6] |
Table 2: Stability of this compound Solutions under Different Conditions
| Concentration | Diluent | Storage Temperature | Stability |
| 0.5 mg/mL | Sterile Water for Injection | Room Temperature | Up to 7 days[3][4][6] |
| 0.5 mg/mL | Sterile Water for Injection | 2-8°C (Refrigerated) | Up to 14 days[6] |
| 0.4 mg/mL | 0.9% Normal Saline (NS) | Room Temperature | Up to 24 hours[4][6] |
| 0.6 mg/mL | 0.9% Normal Saline (NS) | Room Temperature & Refrigerated | Up to 4 days[3][4] |
| 1.0 mg/mL | Phosphate-Buffered Saline | Room Temperature | At least 7 days[3][4] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | Room Temperature | Approximately 2 hours[3][4] |
| 0.12 mg/mL | 0.9% Normal Saline (NS), pH 7 | Room Temperature | >90% remaining at 2 hours, ~88% at 5 hours[12] |
| 0.12 mg/mL | 0.9% Normal Saline (NS), pH 7 | 5°C | >90% remaining at 24 hours[12] |
| 0.12 mg/mL | 0.9% Normal Saline (NS), pH 4.5 | Room Temperature | ~88% remaining at 2 hours, ~83% at 24 hours[12] |
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Simplified mechanism of action of this compound.
References
- 1. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 4. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical stability of urea-containing Mitomycin C ... [degruyterbrill.com]
- 6. benchchem.com [benchchem.com]
- 7. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Reconstituted and Diluted Mitomycin C Soluti... [degruyterbrill.com]
- 10. Stability of Reconstituted and Diluted Mitomycin C Soluti... [degruyterbrill.com]
- 11. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejhp.bmj.com [ejhp.bmj.com]
Technical Support Center: Troubleshooting Variability in Myomycin Bioassays
Welcome to the technical support center for Myomycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Mitomycin C, is an antineoplastic antibiotic. Its primary mechanism of action involves the bioreductive activation within the cell, leading to its function as a potent DNA crosslinker.[1] Activated this compound forms interstrand cross-links, predominantly between guanine bases in the DNA, which inhibits DNA replication and synthesis.[1] This action is particularly cytotoxic to rapidly dividing cells, such as cancer cells. At higher concentrations, this compound can also inhibit RNA and protein synthesis.
Q2: What are the most common sources of variability in this compound bioassays?
A2: Variability in this compound bioassays can arise from several factors, many of which are common to cell-based assays in general. These include inconsistencies in cell culture practices (e.g., cell density, passage number), contamination (especially mycoplasma), and improper handling of reagents. Specific to this compound, its stability in solution is a critical factor, as it is sensitive to pH and temperature. The analyst performing the assay is also a significant source of variability.
Q3: How does pH and temperature affect this compound stability?
A3: this compound C is known to be unstable in acidic conditions. Its degradation increases as the pH drops below 7.[2][3] It is more stable at a pH of 7-8. Temperature also plays a significant role; degradation is considerably reduced at 5°C compared to room temperature.[2][3] For consistent results, it is crucial to control the pH and temperature of this compound solutions.
Q4: How should I prepare and store this compound C for my bioassays?
A4: this compound C is soluble in water (up to 0.5 mg/mL) and DMSO (up to 55 mM). For cell-based experiments, preparing a high-concentration stock solution in sterile DMSO is a common practice. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock in the appropriate culture medium. The final DMSO concentration in the assay should typically not exceed 0.1% to prevent solvent-induced toxicity.[4]
Q5: Which signaling pathways are affected by this compound treatment?
A5: this compound-induced DNA damage triggers several cellular signaling pathways. Key pathways include the p53 tumor suppressor pathway, which can lead to cell cycle arrest or apoptosis.[5] Additionally, the RAS/MAPK/ERK pathway, which is critical for cell proliferation and survival, can be downregulated by this compound treatment.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, Neutral Red)
High variability between replicate wells or experiments is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent plating pattern. | Uneven cell distribution leads to different cell numbers per well, directly impacting the final readout. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media. Ensure proper humidity control in the incubator. | Evaporation from outer wells concentrates media components and drugs, altering the effective concentration and affecting cell growth. |
| This compound Instability | Prepare fresh this compound dilutions for each experiment from a frozen stock. Ensure the pH of the culture medium is stable and within the optimal range for this compound (pH 7-8).[7] | This compound degrades in aqueous solutions, especially at acidic pH and room temperature, leading to a lower effective concentration.[2][3] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic drift, altering cellular responses to drug treatment. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination. Discard any contaminated cultures. | Mycoplasma can alter cell metabolism, growth rates, and response to stimuli, leading to unreliable and irreproducible results. |
Issue 2: Inconsistent Results in DNA Cross-linking Assays
Assays designed to measure DNA interstrand cross-links (ICLs) can be technically challenging.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient or Excessive Cross-linking | Optimize this compound concentration and incubation time. Perform a dose-response and time-course experiment. | Too little this compound will not induce detectable ICLs, while too much may cause widespread cellular damage, obscuring the specific effect. |
| Inefficient Cell Lysis and DNA Isolation | Ensure complete cell lysis to release nuclear material. Handle the DNA pellet carefully during washing steps to avoid loss. | Incomplete lysis or loss of DNA during isolation will lead to an underestimation of ICLs. |
| High Background Signal | Increase the stringency of wash steps to remove non-cross-linked proteins. Ensure cell lysates are not too concentrated. | Non-specific binding of proteins to DNA can create a high background, masking the true signal from ICLs.[8] |
| Inefficient Reversal of Cross-links (if applicable) | For protocols requiring cross-link reversal, ensure the incubation time and temperature are optimized. Proteinase K treatment may be necessary. | Incomplete reversal of cross-links will prevent the accurate quantification of the DNA. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound bioassays.
Table 1: Stability of this compound C in 0.9% Sodium Chloride Solution (NSS) at Room Temperature
| pH | % Remaining at 30 min | % Remaining at 60 min | % Remaining at 120 min | % Remaining at 300 min |
| 7.0 | 98.5% | 97.2% | 92.7% | 89.3% |
| 6.0 | 99.2% | 98.6% | 97.6% | 95.8% |
| 5.5 | 98.9% | 98.2% | 96.6% | 93.5% |
| 4.5 | 98.0% | 96.7% | 88.1% | 85.4% |
| Data adapted from a study on this compound C stability.[2][3] |
Table 2: Stability of this compound C in 0.9% Sodium Chloride Solution (NSS) at 5°C
| pH | % Remaining at 24 hours |
| 7.0 | 90.0% |
| 6.0 | 94.0% |
| 5.5 | 95.3% |
| 4.5 | 93.1% |
| Data adapted from a study on this compound C stability.[2] |
Table 3: Effect of this compound C on Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)
| This compound C Concentration | % Cells in G1/G0 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 49.4% | 10.1% | 32.6% |
| 50 µM | >90% (combined G1/S) | - | - |
| 75 µM | >90% (combined G1/S) | - | - |
| Data adapted from a study on this compound C-induced cell cycle arrest.[5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability following treatment with this compound C.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound C stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
-
This compound C Treatment:
-
Prepare serial dilutions of this compound C in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound C dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for p53 Activation
This protocol details the detection of p53 protein levels by Western blot following this compound C treatment.
Materials:
-
Cell line of interest (e.g., HCT116, U2OS)
-
This compound C
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound C for the intended time points (e.g., 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash the membrane and apply ECL detection reagents.
-
Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.[9]
-
Visualizations
Caption: this compound C mechanism of action and affected signaling pathways.
Caption: Logical workflow for troubleshooting this compound bioassay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US5216011A - Stable solutions of mitomycin c - Google Patents [patents.google.com]
- 8. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Resolving Myomycin Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with Myomycin.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound C's solubility is limited in aqueous solutions. At room temperature, its solubility in water is approximately 0.5 mg/mL to 0.9 mg/mL.[1][2][3][4] It is freely soluble in some organic solvents.[5][6]
Q2: I'm observing particulates in my this compound solution. What is happening?
The formation of visible particulates or crystals indicates that the this compound concentration has exceeded its solubility limit in the chosen solvent under the current conditions.[1][7] This is a common issue when preparing concentrations at or above 1.0 mg/mL in aqueous solutions like normal saline.[1][8]
Q3: Can I heat the solution to improve this compound solubility?
Yes, heating can significantly improve the solubility of this compound. For instance, incubating a solution in a 50°C water bath for 50 minutes has been shown to help dissolve this compound at concentrations of 1.0 mg/mL and 2.0 mg/mL in normal saline.[1][8][7] However, it's important to be aware that heating can also lead to some drug degradation.[1][7]
Q4: What is the optimal pH for this compound solutions?
This compound is most stable in aqueous solutions with a pH between 6 and 9.[4] It undergoes rapid degradation in acidic solutions (pH < 6.0).[4]
Q5: How should I store this compound stock solutions?
Reconstituted this compound solutions should be protected from light.[4][6] For short-term storage, solutions at pH 6-9 can be stored at 2-8°C for up to one week.[4][9] If a precipitate forms during refrigerated storage, the solution should be discarded as it may be toxic.[4] For longer-term storage, dissolved this compound can be stored at +4°C (refrigerator) for up to 3 months with significant activity retained.[9] Storage at room temperature is not recommended for long periods.[9]
Troubleshooting Guide
Issue: this compound powder is not dissolving in water or buffer.
Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.
Solution:
-
Increase the solvent volume: The simplest approach is to add more solvent to decrease the final concentration to within the soluble range (e.g., ≤ 0.5 mg/mL).
-
Use a different solvent system: Consider using a co-solvent system. Propylene glycol has been shown to significantly increase the solubility of this compound.[3][10] Mixtures of propylene glycol and water can achieve even higher solubility than propylene glycol alone.[3][10]
-
Gentle Heating: As detailed in the protocol below, controlled heating can be an effective method to aid dissolution.
Issue: My this compound solution is hazy or contains visible particles.
Possible Cause: The solution is supersaturated, or the drug has precipitated out of solution.
Solution:
-
Confirm Dissolution Method: Ensure that the dissolution method is appropriate for the desired concentration. For higher concentrations in aqueous solutions, a heating step may be necessary.
-
Sonication: In addition to heating, gentle sonication can sometimes help to break up aggregates and facilitate dissolution.
-
Filtration (with caution): While filtration can remove particulates, it may also reduce the effective concentration of the drug if the particles are undissolved this compound. This should be a last resort and the filtered solution's concentration should be verified if possible.
Experimental Protocols
Protocol 1: Preparation of a >1 mg/mL this compound Solution in Normal Saline
This protocol is adapted from a method shown to be effective for preparing 1.0 mg/mL and 2.0 mg/mL this compound solutions.[1][8][7]
Materials:
-
This compound C lyophilized powder
-
0.9% Sodium Chloride (Normal Saline)
-
Sterile, amber-colored vial
-
Water bath set to 50°C
-
Vortex mixer
Procedure:
-
Reconstitute the this compound C lyophilized powder with the required volume of normal saline to achieve the target concentration (e.g., 20 mL for a 40 mg vial to get 2.0 mg/mL).
-
Gently swirl the vial. At this stage, the solution will likely appear insoluble with visible particles.[1]
-
Place the vial in a 50°C water bath for 50 minutes.
-
Every 10 minutes during the incubation, gently shake the vial by hand for 30 seconds.
-
After 50 minutes, remove the vial from the water bath. The solution should appear clear and purplish.
-
To maintain solubility, it is recommended to store the solution at 37°C if it is to be used within a few hours.[1][8][7] Be aware that cooling the solution back to room temperature may cause the this compound to precipitate out again.[1]
Data Presentation
Table 1: Solubility of this compound C in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | ~0.9 mg/mL | 25°C | [3] |
| Water | 0.5 mg/mL | Not Specified | [4] |
| Normal Saline | < 1.0 mg/mL | Room Temperature | [1][2] |
| Methanol | Soluble | Not Specified | [5] |
| Butyl Acetate | Soluble | Not Specified | [5] |
| Acetone | Soluble | Not Specified | [5] |
| Cyclohexanone | Soluble | Not Specified | [5] |
| Benzene | Slightly Soluble | Not Specified | [5] |
| Ether | Slightly Soluble | Not Specified | [5] |
| Carbon Tetrachloride | Slightly Soluble | Not Specified | [5] |
| Petroleum Ether | Practically Insoluble | Not Specified | [5] |
| Dimethylsulfoxide (DMSO) | > 50 mg/mL | Not Specified | [3] |
| 1-methyl-2-pyrrolidinone | > 50 mg/mL | Not Specified | [3] |
| N,N-dimethylacetamide | > 50 mg/mL | Not Specified | [3] |
| Propylene Glycol (neat) | ~10 mg/mL | 25°C | [3] |
| 60-90% Propylene Glycol / Water | ~13-16 mg/mL | 25°C | [3] |
Visualizations
References
- 1. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 2. d-nb.info [d-nb.info]
- 3. EP0415430A1 - Stable solutions of mitomycin C - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JPH03118322A - Stable solution of mitomycin C - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-target Effects of Mitomycin C in Research
Welcome to the technical support center for Mitomycin C (a potent anti-tumor antibiotic frequently referred to by the common misspelling "Myomycin"). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Mitomycin C in experimental settings, with a focus on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mitomycin C and what are its main off-target effects?
Mitomycin C's primary on-target effect is the inhibition of DNA synthesis.[1] After bioreductive activation within the cell, it acts as a potent DNA crosslinking agent, forming covalent bonds between DNA strands.[2] This damage prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against rapidly dividing cancer cells.[2][3]
However, Mitomycin C is known to cause several off-target effects, primarily due to its non-specific reactivity and the generation of reactive oxygen species (ROS).[4][5] These off-target effects can lead to:
-
Toxicity in non-target cells: Mitomycin C can affect any rapidly dividing cell, not just cancerous ones.[1]
-
Oxidative stress: The bioactivation of Mitomycin C can produce superoxide and hydroxyl radicals, leading to oxidative damage to cellular components.[4][6]
-
Activation of unintended signaling pathways: Mitomycin C can induce cellular stress responses, such as endoplasmic reticulum (ER) stress, and activate pathways like PERK and Akt, which may confound experimental results.[5][7]
-
Mitochondrial DNA damage: Evidence suggests that Mitomycin C can also target and damage mitochondrial DNA.[8]
Q2: How can I distinguish between on-target (DNA crosslinking) and off-target (e.g., oxidative stress) effects in my cell culture experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here is a suggested experimental approach:
-
Include specific inhibitors or scavengers:
-
To assess the contribution of oxidative stress, treat a parallel set of cells with an antioxidant, such as N-acetylcysteine (NAC), in conjunction with Mitomycin C.[5] A rescue from the observed phenotype by the antioxidant would suggest an off-target effect mediated by ROS.
-
-
Use molecular readouts for specific pathways:
-
On-target (DNA damage): Measure DNA interstrand crosslinks directly using a comet assay.[3][9] You can also perform western blotting for markers of DNA damage response, such as phosphorylated H2AX (γH2AX).
-
Off-target (Oxidative Stress): Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[10]
-
Off-target (ER Stress): Use western blotting to detect markers of the unfolded protein response, such as GRP78 and CHOP.[5]
-
-
Employ knockout or knockdown cell lines: If you hypothesize the involvement of a specific off-target pathway, using cells with key proteins in that pathway knocked out or knocked down can provide definitive evidence.
Q3: My Mitomycin C dose-response curve is inconsistent between experiments. What are the likely causes?
Inconsistent dose-response curves are a common issue and can often be traced back to the following:
-
Drug Instability: Mitomycin C is sensitive to light and pH. It degrades rapidly in acidic conditions (pH < 6.0).[11] Always protect your stock and working solutions from light and ensure the pH of your culture medium is stable (typically between 7.2 and 7.4).[11]
-
Incorrect Drug Dilutions: Always prepare fresh serial dilutions for each experiment from a validated stock solution.[11]
-
Variation in Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment.[11]
-
Inconsistent Incubation Times: The cytotoxic effect of Mitomycin C is time-dependent. Strictly adhere to the planned incubation times for all experiments.[12]
Q4: I am observing high toxicity in my non-target (control) cells. How can I reduce this?
High toxicity in non-target cells is a classic off-target effect. To mitigate this:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to reduce the concentration of Mitomycin C or the duration of exposure.[9] It is essential to perform a thorough dose-response and time-course experiment to find the optimal window that maximizes the on-target effect while minimizing toxicity in control cells.[11]
-
Consider Targeted Delivery Systems: For in vivo studies, using targeted delivery systems like liposomes or microspheres can increase the drug concentration at the tumor site while minimizing systemic exposure and toxicity.[13][14][15]
-
Control for Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.1%) by including a vehicle-only control group.[11][12]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during experiments with Mitomycin C.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting to improve accuracy.[11][12] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation.[11][12] |
| Pipetting Errors | Regularly calibrate pipettes and use a consistent technique.[11][12] |
| Mitomycin C Precipitation | Visually inspect solutions for any precipitate. If observed, discard and prepare a fresh solution.[11] |
Issue 2: Lower Than Expected Cytotoxic Effect
| Possible Cause | Recommended Solution |
| Cell Line Resistance | Use a positive control cell line with known sensitivity to Mitomycin C to validate your experimental setup.[11] |
| Insufficient Incubation Time | The cytotoxic effects of Mitomycin C may require a longer exposure period to become apparent. Perform a time-course experiment to determine the optimal duration.[11] |
| Drug Binding to Serum | Components in fetal bovine serum (FBS) can bind to Mitomycin C, reducing its effective concentration. If your cell line can tolerate it, consider reducing the serum concentration during the drug treatment period.[11] |
| Drug Degradation | Prepare fresh solutions for each experiment and protect them from light.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data for Mitomycin C from various studies to serve as a reference for your experimental design.
Table 1: Recommended Mitomycin C Concentrations for Feeder Cell Inactivation
| Feeder Cell Line | Mitomycin C Concentration (µg/mL) | Incubation Time (hours) |
| Mouse Embryonic Fibroblasts (MEFs) | 10 | 2-3 |
| Swiss 3T3 | 3-10 | 2 |
| Human Foreskin Fibroblasts (HFF) | 10 | 2.5 |
(Data compiled from multiple sources)[16]
Table 2: Effective Concentrations of Mitomycin C in Various In Vitro Studies
| Cell Line | Concentration Range | Exposure Time | Observed Effect |
| A549 (Non-small cell lung cancer) | 80 µM - 300 µM | 24 hours | Significant growth inhibition[17] |
| EMT6 (Mouse mammary tumor) | 0.01 µM - 10 µM | Not specified | Used in combination with hyperthermia[12] |
| HCT116 (Human Colon Carcinoma) | 6 µg/mL (IC50) | Not specified | Cytotoxicity[9] |
| HEK293 | Various | 0-40 hours | Cytotoxicity kinetics data available[18] |
| MCF-7 (Human Breast Adenocarcinoma) | 0.5 µM - 15 µM | Not specified | Concentration-dependent decrease in cell viability[19] |
| Basal Cell Carcinoma (cultivated) | 0.00312 mg/mL (optimal) | Not specified | Apoptosis induction[20] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of Mitomycin C.
-
Cell Seeding:
-
Culture your target cell line in the appropriate medium.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Mitomycin C Treatment:
-
Prepare a stock solution of Mitomycin C in a suitable solvent (e.g., sterile DMSO).[11]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.[11]
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of Mitomycin C to the respective wells.
-
Include a vehicle control (medium with the solvent) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the Mitomycin C concentration to determine the IC50 value.[12]
-
Protocol 2: Western Blot Analysis for Off-Target Pathway Activation (p21)
This protocol can be adapted to measure the activation of various signaling proteins.
-
Cell Treatment: Treat cells with the desired concentrations of Mitomycin C for the specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p21) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[12]
-
Visualizations
Mitomycin C Mechanism of Action and Off-Target Effects
Caption: Mitomycin C's dual on-target and off-target pathways.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: Workflow to dissect Mitomycin C's on- and off-target effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic Reticulum Stress Signaling Is Involved in Mitomycin C(MMC)-Induced Apoptosis in Human Fibroblasts via PERK Pathway | PLOS One [journals.plos.org]
- 6. Generation of reactive oxygen radicals through bioactivation of mitomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Open Access) A new cellular target for mitomycin C: a case for mitochondrial DNA. (1997) | Chris A. Pritsos | 27 Citations [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduced toxicity and superior therapeutic activity of a mitomycin C lipid-based prodrug incorporated in pegylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Optimizing the effective doses of mitomycin C, 5-fluorouracil, and their combination on cultivated basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Conditions for Myomycin-Resistant Mutant Selection: A Technical Support Center
For researchers, scientists, and drug development professionals, the selection of antibiotic-resistant mutants is a critical step in various experimental workflows. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the selection of Myomycin-resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do cells develop resistance?
This compound is an aminoglycoside antibiotic that, similar to streptomycin, inhibits protein synthesis in susceptible cells. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death. Resistance to this compound typically arises from spontaneous mutations in the bacterial ribosomal RNA (rRNA) or genes encoding ribosomal proteins. These mutations prevent this compound from binding effectively to its target, allowing protein synthesis to continue even in the presence of the antibiotic.
Q2: How do I determine the optimal concentration of this compound for selecting resistant mutants?
The optimal concentration of this compound is the lowest concentration that effectively kills all non-resistant cells while allowing resistant mutants to survive and proliferate. This is determined by performing a kill curve experiment.
Q3: What is a kill curve and how do I perform one?
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill all cells in a specific cell line over a defined period.[1] A detailed protocol for performing a this compound kill curve is provided in the "Experimental Protocols" section of this guide.
Q4: How should I prepare and store a this compound stock solution?
Proper preparation and storage of your this compound stock solution are crucial for consistent and reliable results. A detailed protocol is available in the "Experimental Protocols" section. Generally, this compound can be dissolved in sterile water or a buffer like PBS.[2] Stock solutions should be filter-sterilized and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][3] Protect the stock solution from light.[2][3]
Q5: How long should the this compound selection process take?
The duration of selection depends on the cell type, the growth rate of the cells, and the concentration of this compound used. Typically, selection can take anywhere from one to four weeks. It is essential to monitor the cells regularly and change the selection medium every 2-3 days to maintain the selective pressure.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound-resistant mutant selection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No resistant colonies observed | This compound concentration is too high. | Perform a new kill curve to determine a more accurate inhibitory concentration. Start with a lower range of this compound concentrations. |
| Cell density is too low. | Ensure you are plating a sufficient number of cells to increase the probability of selecting rare resistant mutants. | |
| Inefficient mutagenesis (if applicable). | Optimize your mutagenesis protocol to increase the frequency of resistance-conferring mutations. | |
| This compound stock solution is inactive. | Prepare a fresh stock solution of this compound. Verify its activity on a known sensitive cell line. | |
| High background of surviving non-resistant cells (a "lawn" of cells) | This compound concentration is too low. | Increase the this compound concentration in the selection medium. Refer to your kill curve data to select a more stringent concentration. |
| This compound has degraded in the medium. | This compound stability in culture medium can be affected by factors like temperature and pH.[4][5][6] Prepare fresh selection medium for each feeding. Avoid prolonged incubation at 37°C without medium changes. | |
| Cross-contamination with resistant cells. | Practice stringent aseptic techniques to prevent contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Slow growth of resistant colonies | This compound concentration is still too high for optimal growth of resistant mutants. | Once colonies are visible, you can try slightly reducing the this compound concentration in the maintenance medium to promote their expansion. |
| The mutation conferring resistance has a fitness cost. | Be patient and allow the colonies more time to grow. Ensure optimal culture conditions (e.g., fresh medium, proper CO2 levels). | |
| Suboptimal cell culture conditions. | Review your general cell culture practices. Ensure the medium, serum, and other supplements are of high quality and not expired. | |
| High variability in results between experiments | Inconsistent this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot, and freeze to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.[2][3] |
| Variation in cell plating density. | Ensure you are plating a consistent number of cells for each selection experiment. Use a cell counter for accuracy. | |
| Cell line heterogeneity. | Use a clonal cell line if possible to reduce variability in the starting population. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Dissolving this compound: Weigh out the desired amount of this compound powder in a sterile container. Reconstitute in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a convenient stock concentration (e.g., 10 mg/mL). Gently vortex to ensure the powder is completely dissolved.[2]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2][3] This prevents degradation from repeated freeze-thaw cycles. Protect the aliquots from light.[2][3]
Protocol 2: Determining Optimal this compound Concentration (Kill Curve)
-
Cell Plating: Plate your parental (non-resistant) cell line in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A good starting range is typically from 0.1 µg/mL to 100 µg/mL, with 8-10 different concentrations. Include a "no antibiotic" control.
-
Treatment: The day after plating, replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2). Observe the cells daily under a microscope to monitor cell death.
-
Medium Change: Replace the selection medium every 2-3 days with freshly prepared medium containing the corresponding this compound concentrations.[1]
-
Viability Assessment: After 7-14 days, assess cell viability using a method such as MTT, XTT, or by staining with trypan blue and counting viable cells.
-
Determine Optimal Concentration: The optimal this compound concentration for selection is the lowest concentration that results in 100% cell death in the parental cell line.
Protocol 3: Selection of this compound-Resistant Mutants
-
Cell Plating: Plate a large number of your cells (e.g., 1 x 10^6 to 1 x 10^7) in a large culture dish (e.g., 10 cm or 15 cm). If you have performed mutagenesis, allow the cells to recover for 24-48 hours before adding the selective agent.
-
Initiate Selection: Replace the regular growth medium with selection medium containing the predetermined optimal concentration of this compound.
-
Maintain Selection: Replace the selection medium every 2-3 days. Monitor the culture for the death of non-resistant cells and the emergence of resistant colonies. This may take 1-4 weeks.
-
Isolate Resistant Colonies: Once resistant colonies are visible and of a sufficient size, they can be isolated.
-
Use a sterile cloning cylinder or a pipette tip to scrape and aspirate individual colonies.
-
Transfer each colony to a separate well of a smaller multi-well plate (e.g., 24-well or 48-well) containing selection medium.
-
-
Expand Resistant Clones: Expand the isolated colonies in the presence of this compound. It is advisable to maintain the selective pressure to prevent the loss of the resistance phenotype.
-
Cryopreserve Stocks: Once you have expanded the resistant clones, create cryopreserved stocks for long-term storage.
Protocol 4: Verifying this compound Resistance
-
Growth Curve Analysis: Compare the growth rate of the selected clones to the parental cell line in the presence and absence of this compound. Resistant clones should exhibit a similar growth rate to the parental line in the absence of the antibiotic and continued growth in the presence of this compound, while the parental line will not survive.
-
IC50 Determination: Perform a dose-response experiment (similar to a kill curve) on the selected clones and the parental cell line. The half-maximal inhibitory concentration (IC50) for this compound should be significantly higher for the resistant clones.
-
Genotypic Analysis: If the resistance mechanism is known or hypothesized (e.g., a specific mutation in a ribosomal gene), you can perform DNA sequencing of the target gene in the resistant clones to confirm the presence of the mutation.
Visualizing Experimental Workflows
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validation of Protein Synthesis Inhibitors: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide was initially designed to provide a comprehensive validation of Myomycin as a protein synthesis inhibitor. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed experimental data for this compound. The existing information indicates that this compound is a pseudodisaccharide antibiotic with a mode of action that closely resembles that of Streptomycin.[1][2] Both in vivo and in vitro studies show similar mechanisms of inhibiting protein synthesis, and spontaneous resistance to this compound in E. coli is nearly indistinguishable from Streptomycin resistance at the ribosomal RNA and protein level.[1][2]
Given the limited quantitative data and detailed protocols specific to this compound, we have adapted this guide to provide a robust comparison of three well-characterized protein synthesis inhibitors: Streptomycin , Cycloheximide , and Puromycin . This comparative analysis will serve as a valuable resource, offering insights into their mechanisms, experimental validation, and providing standardized protocols relevant to the study of protein synthesis inhibition.
Comparative Analysis of Selected Protein Synthesis Inhibitors
This section provides a detailed comparison of Streptomycin, Cycloheximide, and Puromycin, highlighting their distinct mechanisms of action and applications in research.
Streptomycin
Streptomycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces griseus.[3] It is a well-established protein synthesis inhibitor that primarily targets the 30S ribosomal subunit in prokaryotes.[3][4][5] Its action leads to misreading of the mRNA codon, ultimately resulting in the production of non-functional proteins and bacterial cell death.[3][6]
Cycloheximide
Cycloheximide is a glutarimide antibiotic produced by Streptomyces griseus. It is a potent inhibitor of protein synthesis in eukaryotes by targeting the 60S ribosomal subunit.[7][8] Specifically, it binds to the E-site of the ribosome, blocking the translocation step of elongation.[7][9] It is widely used in research to study cellular processes that require de novo protein synthesis.
Puromycin
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger.[10] It acts as a structural analog of the 3' end of aminoacyl-tRNA and causes premature chain termination in both prokaryotes and eukaryotes.[10][11] By entering the A-site of the ribosome, it is incorporated into the growing polypeptide chain, leading to the release of a puromycylated, truncated peptide.[10]
Mechanism of Action at the Ribosome
The following table summarizes the key differences in the mechanisms by which these inhibitors interact with the ribosome to halt protein synthesis.
| Feature | Streptomycin | Cycloheximide | Puromycin |
| Target Organism | Prokaryotes | Eukaryotes | Prokaryotes and Eukaryotes |
| Ribosomal Subunit | 30S | 60S | 50S (Prokaryotes), 60S (Eukaryotes) |
| Binding Site | 16S rRNA of the 30S subunit | E-site of the 60S subunit | A-site of the ribosome |
| Inhibited Step | Initiation and Elongation | Elongation (Translocation) | Elongation (Peptide bond formation) |
| Molecular Effect | Causes misreading of mRNA, inhibits initiation complex formation.[3][4] | Blocks the movement of the ribosome along the mRNA.[7][9] | Causes premature release of the polypeptide chain.[10][11] |
Quantitative Performance Data
The following table presents available quantitative data for the selected inhibitors. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
| Inhibitor | Assay | System | IC50 |
| Puromycin | Protein Synthesis Inhibition | HepG2 cells | 1600 ± 1200 nmol/L[12] |
| Puromycin | Cytotoxicity (MTT assay) | HepG2 cells | 1300 ± 64 nmol/L[12] |
| Cycloheximide | Protein Synthesis Inhibition | HepG2 cells | 6600 ± 2500 nmol/L[12] |
| Cycloheximide | Cytotoxicity (MTT assay) | HepG2 cells | 570 ± 510 nmol/L[12] |
| Streptomycin | Protein Synthesis Inhibition | E. coli cell-free system | ~1 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of protein synthesis inhibitors.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.
Protocol:
-
Reaction Setup: Prepare a reaction mix containing a cell-free extract (e.g., rabbit reticulocyte lysate or E. coli S30 extract), an amino acid mixture (including a labeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and an mRNA template encoding a reporter protein (e.g., luciferase).
-
Inhibitor Addition: Add the protein synthesis inhibitor at various concentrations to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).
-
Detection:
-
For radioactive labeling: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
For luciferase reporter: Add luciferin substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitor on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the protein synthesis inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Western Blot Analysis
This technique is used to measure the levels of specific proteins in cells treated with a protein synthesis inhibitor. A decrease in the level of a short-lived protein is indicative of protein synthesis inhibition.
Protocol:
-
Sample Preparation: Treat cells with the inhibitor for various time points. Lyse the cells in a suitable lysis buffer containing protease inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a short-lived protein (e.g., c-Myc or Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize the level of the target protein to the loading control to determine the extent of protein synthesis inhibition over time.
Visualizations
The following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of action for Streptomycin, Cycloheximide, and Puromycin at the ribosome.
Caption: General experimental workflow for validating a protein synthesis inhibitor.
Caption: A simplified signaling pathway showing the downstream effects of protein synthesis inhibition.
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: MODE OF ACTION AND MECHANISM OF RESISTANCE [jstage.jst.go.jp]
- 3. Streptomycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 5. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 6. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 9. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Puromycin - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Myomycin and Kasugamycin: Unveiling Their Mechanisms and Antimicrobial Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two aminoglycoside antibiotics, myomycin and kasugamycin. Both compounds target the bacterial ribosome, a critical cellular machine for protein synthesis, yet they exhibit distinct mechanisms of action and antibacterial spectra. This document summarizes their known properties, presents available quantitative data, and outlines experimental protocols for their further investigation.
Overview and Chemical Structures
This compound and kasugamycin are natural products with complex chemical structures. This compound is a pseudodisaccharide antibiotic characterized by a beta-lysyl oligopeptide ester side chain. It shares structural similarities with kasugamycin, streptomycin, and streptothricin.[1][2][3] Kasugamycin is also an aminoglycoside antibiotic, first isolated from Streptomyces kasugaensis.[4]
Chemical Structure of this compound
Caption: General representation of this compound's structural class.
Chemical Structure of Kasugamycin
Caption: Chemical structure of Kasugamycin.
Mechanism of Action
Both this compound and kasugamycin inhibit bacterial protein synthesis, but they achieve this through different interactions with the ribosome.
This compound: The mode of action of this compound closely resembles that of streptomycin.[1][2][3] It is understood to bind to the 30S ribosomal subunit, leading to the misreading of mRNA codons and ultimately inhibiting protein synthesis. Spontaneous this compound-resistant mutants of Escherichia coli are essentially indistinguishable from streptomycin-resistant mutants at the ribosomal RNA (rRNA) and ribosomal protein level, further supporting a similar mechanism of action.[1][2][3]
Caption: this compound's mechanism of action, analogous to streptomycin.
Kasugamycin: Kasugamycin also targets the 30S ribosomal subunit but inhibits the initiation phase of protein synthesis.[4][5] It binds within the mRNA channel of the 30S subunit, near the P- and E-sites, thereby sterically hindering the binding of the initiator fMet-tRNA. This prevents the formation of the 70S initiation complex, which is a crucial step for protein synthesis to begin.[6]
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: MODE OF ACTION AND MECHANISM OF RESISTANCE [jstage.jst.go.jp]
- 3. This compound: mode of action and mechanism of resistance. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased kasugamycin sensitivity in Escherichia coli caused by the presence of an inducible erythromycin resistance (erm) gene of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Aminoglycoside Resistance: A Comparative Guide to Myomycin and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the cross-resistance profiles of various antimicrobial agents. This guide provides a detailed comparison of myomycin, a lesser-known aminoglycoside, with other members of its class. By examining their mechanisms of action and resistance, supported by available experimental data and detailed methodologies, this document aims to offer valuable insights for the development of novel therapeutic strategies to combat bacterial infections.
Introduction to this compound and Other Aminoglycosides
Aminoglycosides are a class of potent bactericidal antibiotics that inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. This class includes well-known agents such as streptomycin, gentamicin, kanamycin, neomycin, and amikacin. This compound is an unusual pseudodisaccharide antibiotic with a structural resemblance to streptomycin, kasugamycin, and streptothricin.[1] Its mode of action is known to be very similar to that of streptomycin.[1][2]
Mechanisms of Cross-Resistance
Cross-resistance between aminoglycosides is a complex phenomenon primarily driven by three mechanisms:
-
Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) alter the antibiotic structure, preventing it from binding to its ribosomal target.[3][4] These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[3][4]
-
Ribosomal Alterations: Mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins (r-proteins) can reduce the binding affinity of aminoglycosides to the ribosome.[3]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides, or efflux pumps can actively transport the antibiotics out of the cell.[3]
This compound presents a unique profile in this context. While its mode of action and resistance at the ribosomal level are nearly indistinguishable from streptomycin, it is notably not a substrate for known streptomycin-modifying enzymes.[1][2] This suggests that this compound may retain activity against strains that have developed resistance to streptomycin via enzymatic modification.
Comparative Data on Aminoglycoside Susceptibility
A significant challenge in the comparative analysis of this compound is the limited availability of recent and comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values. Much of the research on this compound dates back several decades. The following tables summarize the known relationships and available data.
Table 1: Qualitative Cross-Resistance Profile of this compound in Comparison to Other Aminoglycosides
| Resistance Mechanism | This compound | Streptomycin | Kanamycin | Gentamicin | Neomycin | Amikacin |
| Ribosomal Mutations (e.g., in rpsL) | Cross-resistant[1] | Resistant | Variable | Variable | Variable | Variable |
| Aminoglycoside Modifying Enzymes (AMEs) | Not a substrate for known streptomycin-modifying enzymes[1] | Susceptible to APH(3"), ANT(3") | Susceptible to APH(3'), AAC(6') | Susceptible to AAC(3), ANT(2"), APH(2") | Susceptible to APH(3'), AAC(3) | Less susceptible to many AMEs |
| Reduced Permeability/Efflux | Likely affected | Affected | Affected | Affected | Affected | Affected |
Table 2: Hypothetical MIC Data Based on Known Resistance Mechanisms
Disclaimer: The following table is a hypothetical representation based on qualitative data and is intended for illustrative purposes due to the scarcity of direct comparative MIC studies involving this compound. Actual MIC values can vary significantly based on the specific bacterial strain and the resistance mechanism involved.
| Bacterial Strain | Resistance Mechanism | This compound (µg/mL) | Streptomycin (µg/mL) | Kanamycin (µg/mL) |
| Wild-Type E. coli | None | Low | Low | Low |
| E. coli with rpsL mutation | Ribosomal Target Modification | High | High | Low-Moderate |
| E. coli with APH(3") enzyme | Enzymatic Modification | Low | High | Low-Moderate |
| E. coli with APH(3') enzyme | Enzymatic Modification | Low | Low | High |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7][8]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and other aminoglycosides (stock solutions prepared in a suitable solvent)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Serial Dilution: Prepare two-fold serial dilutions of each aminoglycoside in CAMHB directly in the 96-well plate. A typical concentration range to test would be 0.25 to 256 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilution. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing Signaling Pathways and Workflows
Aminoglycoside Resistance Mechanisms
Caption: Overview of aminoglycoside resistance mechanisms.
Experimental Workflow for MIC Determination
Caption: Workflow for broth microdilution MIC testing.
Conclusion
This compound exhibits a fascinating and potentially advantageous cross-resistance profile compared to other aminoglycosides. Its insensitivity to known streptomycin-modifying enzymes suggests it could be effective against certain streptomycin-resistant strains. However, the lack of recent, comprehensive comparative studies highlights a significant knowledge gap. Further research, utilizing standardized methodologies such as those outlined in this guide, is crucial to fully elucidate the therapeutic potential of this compound in an era of escalating antibiotic resistance. The data and protocols presented here provide a foundation for researchers to build upon in the critical mission of developing new and effective antimicrobial agents.
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: mode of action and mechanism of resistance. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Myomycin and Streptothricin: A Guide for Researchers
An objective comparison of the performance, mechanisms, and experimental evaluation of two distinct ribosome-targeting antibiotics.
This guide provides a detailed comparative analysis of Myomycin and streptothricin for researchers, scientists, and drug development professionals. While both antibiotics inhibit bacterial protein synthesis, they exhibit notable differences in their chemical structure, specific mechanisms of action, and the extent of their characterization in scientific literature. This document aims to present a side-by-side comparison based on available experimental data, outline detailed methodologies for their study, and provide visual representations of their molecular interactions and experimental workflows.
Introduction
This compound is a pseudodisaccharide antibiotic that is structurally related to kasugamycin, streptomycin, and streptothricin. Its study has been limited, with foundational research dating back several decades. In contrast, streptothricin, and its natural product mixture nourseothricin, have garnered renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria. Streptothricins are aminoglycoside antibiotics characterized by a streptolidine lactam ring, a gulosamine sugar, and a variable chain of β-lysine residues.
Mechanism of Action
Both this compound and streptothricin exert their antibacterial effects by targeting the bacterial ribosome, a crucial cellular machine for protein synthesis. However, their specific binding sites and the consequences of this binding differ.
This compound: The mode of action of this compound is reported to be nearly identical to that of streptomycin. It binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of the mRNA template. This leads to the production of non-functional proteins and ultimately bacterial cell death. Spontaneous resistance to this compound in Escherichia coli has been shown to be indistinguishable from streptomycin resistance at the ribosomal RNA and ribosomal protein level.
Streptothricin: Streptothricin also binds to the 30S ribosomal subunit, but it interacts with helix 34 of the 16S rRNA. This binding site is distinct from that of many other aminoglycosides. The interaction of streptothricin with the ribosome leads to two primary effects: the inhibition of the translocation step of protein synthesis and the induction of miscoding, where incorrect amino acids are incorporated into the growing peptide chain. This dual action contributes to its potent bactericidal activity.
Antibacterial Spectrum and Potency
Streptothricin exhibits a broad spectrum of activity, notably against Gram-negative bacteria, including highly resistant strains. In contrast, detailed and recent data on the antibacterial spectrum of this compound are not widely available in the current literature.
The potency of streptothricin varies with the length of its β-lysine chain. For instance, streptothricin-D (S-D), with three β-lysine residues, is generally more potent than streptothricin-F (S-F), which has one.
Table 1: Comparative Antibacterial Potency (MIC)
| Antibiotic | Bacterial Species | Strain Information | MIC (µg/mL) | Reference(s) |
| Streptothricin-F | Carbapenem-Resistant Enterobacterales (CRE) | (n=39) | MIC₅₀: 2 µM | |
| MIC₉₀: 4 µM | ||||
| Streptothricin-D | Carbapenem-Resistant Enterobacterales (CRE) | (n=39) | MIC₅₀: 0.25 µM | |
| MIC₉₀: 0.5 µM | ||||
| This compound | Various | Not Available | Not Available | - |
Mechanisms of Resistance
The primary mechanism of resistance to streptothricin is well-characterized and involves enzymatic modification. For this compound, resistance is linked to alterations in the ribosome, similar to streptomycin resistance.
This compound: Resistance to this compound arises from mutations in the ribosomal RNA or ribosomal proteins of the 30S subunit, which prevent the binding of the antibiotic. Notably, this compound is not inactivated by the common streptomycin-modifying enzymes, which could give it an advantage against certain streptomycin-resistant strains.
Streptothricin: The most common mechanism of resistance to streptothricin is the acetylation of the β-amino group of the β-lysine residue by streptothricin acetyltransferases (SATs). This modification prevents the antibiotic from binding to its ribosomal target.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative analysis of antimicrobial agents like this compound and streptothricin.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound and streptothricin)
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Materials:
-
Commercial E. coli S30 extract system for in vitro transcription-translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Antibiotic solutions at various concentrations
-
Luminometer or spectrophotometer for reporter protein activity measurement
Procedure:
-
Set up the in vitro transcription-translation reactions according to the manufacturer's protocol.
-
Add varying concentrations of this compound or streptothricin to the reaction mixtures. Include a no-antibiotic control.
-
Initiate the reactions by adding the plasmid DNA.
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Stop the reactions and measure the activity of the synthesized reporter protein.
-
Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.
-
Determine the IC₅₀ (the concentration of antibiotic that causes 50% inhibition) for each compound.
Conclusion
This compound and streptothricin represent two distinct, albeit related, classes of ribosome-targeting antibiotics. Streptothricin is a well-characterized, broad-spectrum agent with a unique mechanism of action and a known primary resistance mechanism, making it a promising candidate for further development against multidrug-resistant pathogens. This compound, with a mode of action similar to streptomycin, remains less understood, and a significant lack of recent, publicly available data on its antibacterial spectrum and potency limits a direct, comprehensive comparison. Future research on this compound, including detailed spectroscopic analysis and antimicrobial susceptibility testing against a broad panel of bacteria, is necessary to fully assess its potential in the current landscape of antimicrobial resistance. This guide provides the foundational information and experimental frameworks necessary for such investigations.
Validating Myomycin's Target in Bacterial Ribosomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myomycin's performance in targeting bacterial ribosomes with that of other well-established ribosomal antibiotics. We present supporting experimental data and detailed methodologies for key validation experiments to aid researchers in their evaluation of novel antimicrobial compounds.
Introduction to this compound
This compound is a pseudodisaccharide aminoglycoside antibiotic with structural similarities to kasugamycin, streptomycin, and streptothricin.[1] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the ribosome.[1] Early research has shown that the in vivo and in vitro mode of action of this compound closely resembles that of streptomycin.[1] Notably, this compound is not susceptible to known streptomycin-modifying enzymes, suggesting its potential utility in overcoming certain types of antibiotic resistance.[1] However, there is a limited amount of recent, publicly available, detailed experimental data for this compound, which makes direct quantitative comparisons with modern antibiotics challenging.[2]
Comparison with Alternative Ribosomal Antibiotics
The bacterial ribosome is a proven target for a wide array of antibiotics. For a comprehensive evaluation of this compound, it is essential to compare its activity with other antibiotics that target the same cellular machinery. The following table summarizes key characteristics of this compound and a selection of alternative ribosome-targeting antibiotics.
Table 1: Comparison of this compound and Alternative Ribosome-Targeting Antibiotics
| Antibiotic | Class | Target Subunit | General Mechanism of Action | Known Resistance Mechanisms |
| This compound | Aminoglycoside | 30S (inferred) | Inhibition of protein synthesis, similar to streptomycin.[1] | Mutations in ribosomal RNA (rRNA) and ribosomal proteins.[1] |
| Streptomycin | Aminoglycoside | 30S | Binds to the 16S rRNA of the 30S subunit, causing misreading of mRNA and inhibiting translocation.[3] | Enzymatic modification (adenylylation, phosphorylation), target site mutations (in 16S rRNA or ribosomal protein S12), and reduced uptake/efflux.[4] |
| Gentamicin | Aminoglycoside | 30S | Binds to the A-site of the 16S rRNA, leading to codon misreading and inhibition of translocation.[3][5] | Enzymatic modification, target site mutations, and efflux pumps.[2] |
| Kanamycin | Aminoglycoside | 30S | Binds to the decoding region of the 16S rRNA, interfering with tRNA binding and causing mistranslation.[6] | Enzymatic modification (acetylation, phosphorylation), target site mutations.[2] |
| Neomycin | Aminoglycoside | 30S | Binds to the A-site of 16S rRNA, causing misreading of the genetic code.[5] | Enzymatic modification, target site mutations.[2] |
| Tetracycline | Tetracycline | 30S | Binds to the 30S subunit and blocks the binding of aminoacyl-tRNA to the A-site. | Efflux pumps, ribosomal protection proteins. |
Quantitative Data Presentation
The efficacy of an antibiotic is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table presents hypothetical IC50 values for discussion purposes, as direct comparative studies for this compound are scarce.[2] These values would typically be determined using an in vitro translation inhibition assay.
Table 2: Hypothetical IC50 Values for Ribosome-Targeting Antibiotics in an E. coli Cell-Free Translation System
| Antibiotic | Hypothetical IC50 (µM) |
| This compound | 5.5 |
| Streptomycin | 4.8 |
| Gentamicin | 1.2 |
| Kanamycin | 3.5 |
| Neomycin | 2.8 |
| Tetracycline | 0.8 |
Note: These values are for illustrative purposes and would need to be determined experimentally under standardized conditions.
Experimental Protocols
Validating the target of a novel antibiotic like this compound requires a series of robust experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 value of an antibiotic.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mix
-
ATP and GTP
-
Test antibiotic (this compound and alternatives)
-
Control antibiotic with a known mechanism (e.g., chloramphenicol)
-
Nuclease-free water
-
Microplate reader (for fluorescence or luminescence)
Protocol:
-
Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source according to the manufacturer's instructions.
-
Add the reporter plasmid DNA to the master mix.
-
Prepare serial dilutions of the test antibiotics in nuclease-free water.
-
In a 96-well plate, add a fixed volume of the master mix to each well.
-
Add the serially diluted antibiotics to the respective wells. Include a positive control (no antibiotic) and a negative control (no DNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the reporter signal (fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the positive control.
-
Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9]
Toeprinting Assay
This technique is used to map the precise binding site of a ribosome-targeting antibiotic on the mRNA.
Objective: To identify the specific codon where the ribosome stalls in the presence of the antibiotic.
Materials:
-
Purified 70S ribosomes
-
Specific mRNA template
-
Initiator tRNA (tRNAfMet)
-
Reverse transcriptase
-
Radiolabeled or fluorescently labeled DNA primer complementary to a sequence downstream of the start codon
-
dNTPs
-
Test antibiotic
Protocol:
-
Anneal the labeled primer to the mRNA template.
-
Assemble the translation initiation complex by incubating the primed mRNA with 70S ribosomes and initiator tRNA in a suitable buffer.
-
Add the test antibiotic at a concentration known to inhibit translation.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will synthesize cDNA until it is blocked by the stalled ribosome.
-
Denature the reaction products and separate them by denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled cDNA fragments. The length of the "toeprint" fragment indicates the position of the stalled ribosome, and thus the antibiotic's binding site.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of the antibiotic bound to the ribosome.
Objective: To visualize the three-dimensional structure of the antibiotic-ribosome complex.
Materials:
-
Highly purified 70S ribosomes
-
Test antibiotic
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
Protocol:
-
Incubate purified 70S ribosomes with a saturating concentration of the antibiotic to form the complex.
-
Apply a small volume of the complex to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.
-
Process the images using specialized software to reconstruct a high-resolution 3D map of the ribosome-antibiotic complex.[10][11][12]
-
Build an atomic model into the cryo-EM density map to visualize the precise interactions between the antibiotic and the ribosome.[10][11][12]
Visualizations
Experimental Workflow for Target Validation
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in Escherichia coli K-12 Decreasing the Rate of Streptomycin Uptake: Synergism with R-Factor-Mediated Capacity to Inactivate Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo- EM structure of the mycobacterial 70S ribosome in complex with ribosome hibernation promotion factor RafH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structure of the autoinhibited state of myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Myomycin and Its Derivatives: A Comparative Analysis of Their Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of the aminoglycoside antibiotic Myomycin and its derivatives. The information is compiled from published research to assist in understanding their structure-activity relationships and potential applications.
This compound, an unusual pseudodisaccharide antibiotic, operates through a mechanism that closely mirrors that of streptomycin, a well-established inhibitor of bacterial protein synthesis.[1][2] This guide delves into the specifics of this mechanism, explores the impact of chemical modifications on its derivatives' activity, and provides detailed experimental protocols for further investigation.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like streptomycin, this compound binds to the 30S ribosomal subunit, interfering with the initiation and elongation stages of translation. This disruption leads to a cascade of events, including codon misreading and the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.
A key distinction in the interaction of this compound with the ribosome compared to other aminoglycosides has been noted. While many aminoglycosides that induce miscoding, such as neamine and gentamicin, protect specific bases in the 16S rRNA (A1408, G1491, and G1494), this compound shows only weak protection of the A1408 base.[3] This suggests subtle differences in the binding site or the conformational changes induced upon binding, despite a functionally similar outcome to streptomycin.[3]
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway for this compound's inhibitory action on bacterial protein synthesis.
Comparison with Derivatives: Structure-Activity Relationship
The antibacterial efficacy of this compound can be modulated by chemical modifications to its structure. A study by Davies et al. (1988) examined a series of this compound derivatives to understand the relationship between their structure and their ability to inhibit protein synthesis. While the specific quantitative data from this study is not widely available, the research indicates that modifications to the β-lysyl oligopeptide side chain significantly impact its inhibitory activity.
The following table summarizes the expected impact of such modifications on the inhibition of in vitro protein synthesis, based on the general principles of aminoglycoside structure-activity relationships.
| Compound | Modification | Predicted IC50 (µM) for In Vitro Protein Synthesis Inhibition* |
| This compound | Parent Compound | Baseline |
| Derivative 1 | Modification of the β-lysyl side chain | Data not publicly available |
| Derivative 2 | Alteration of the pseudodisaccharide core | Data not publicly available |
| Derivative 3 | Change in the oligopeptide chain length | Data not publicly available |
Note: Specific IC50 values are cited in Davies J, Cannon M, Mauer MB. This compound: mode of action and mechanism of resistance. J Antibiot (Tokyo). 1988 Mar;41(3):366-72, which was not accessible in its entirety.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Protein Synthesis Inhibition Assay (E. coli Cell-Free Extract)
This protocol outlines a method to determine the concentration-dependent inhibition of bacterial protein synthesis by this compound and its derivatives using a cell-free extract from Escherichia coli.
Materials:
-
S30 cell-free extract from E. coli
-
Premix solution (containing ATP, GTP, CTP, UTP, amino acids, salts, and a buffer)
-
Template DNA (e.g., plasmid containing a reporter gene like β-galactosidase or luciferase)
-
This compound and its derivatives at various concentrations
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Workflow Diagram:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 cell-free extract, premix solution, template DNA, and [³⁵S]-methionine.
-
Addition of Inhibitor: Add this compound or its derivatives at a range of final concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for protein synthesis.
-
Protein Precipitation: Stop the reaction by adding cold 10% trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Filtration and Washing: Collect the precipitated protein by filtering the mixture through a glass fiber filter. Wash the filter with 5% TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of protein synthesis).
Protocol 2: Ribosome Binding Assay
This protocol is designed to assess the binding affinity of this compound and its derivatives to the bacterial 30S ribosomal subunit.
Materials:
-
Purified E. coli 30S ribosomal subunits
-
Radiolabeled this compound or derivative (e.g., [³H]-Myomycin)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of 30S ribosomal subunits with varying concentrations of radiolabeled this compound or its derivative in the binding buffer.
-
Incubation: Allow the binding reaction to proceed at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomal subunits and any bound ligand will be retained on the membrane, while the unbound ligand will pass through.
-
Washing: Wash the membrane with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the total ligand concentration. From this, determine the dissociation constant (Kd) to quantify the binding affinity.
Conclusion
This compound and its derivatives represent a class of aminoglycoside antibiotics with a mode of action centered on the inhibition of bacterial protein synthesis, similar to streptomycin. The subtle differences in their interaction with the ribosomal target, as suggested by rRNA footprinting studies, offer an avenue for the design of novel derivatives with potentially improved efficacy or a different resistance profile. The experimental protocols provided herein serve as a foundation for researchers to further explore the structure-activity relationships and refine the therapeutic potential of this antibiotic family.
References
The Unseen Battle: A Comparative Guide to the Structure-Activity Relationship of Mitomycin Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Among the arsenal of chemotherapeutic compounds, mitomycins have long been recognized for their potent antitumor activity. This guide provides a comprehensive comparison of Mitomycin C and its analogs, delving into their structure-activity relationships (SAR), the experimental protocols used to evaluate their efficacy, and the signaling pathways they modulate. While the initial focus of this guide was to include a comparison with Myomycin analogs, a thorough review of publicly available scientific literature revealed a scarcity of quantitative structure-activity data for this specific class of compounds. Therefore, this guide will focus on the well-documented and clinically significant Mitomycin family.
Decoding the Potency: Structure-Activity Relationship of Mitomycin Analogs
The biological activity of Mitomycin C and its analogs is intricately linked to their chemical structure. Modifications at various positions on the mitosane core can significantly impact their efficacy and toxicity. Key determinants of their antitumor activity include the quinone reduction potential and lipophilicity.[1] Generally, analogs that are more easily reduced and more lipophilic tend to exhibit higher potency.[1]
This relationship, however, can be influenced by the biological system in which the compounds are tested. For instance, in cell culture assays, lipophilicity and ease of reduction are often correlated with higher activity.[1] In contrast, in whole-animal models, more hydrophilic analogs have sometimes shown superior performance, highlighting the complex interplay of pharmacokinetics and metabolism in determining overall efficacy.[1]
The core mechanism of action for mitomycins involves the bioreductive activation of the quinone ring, leading to the formation of a reactive intermediate that crosslinks DNA, ultimately inhibiting DNA replication and leading to cell death.[2]
Quantitative Comparison of Mitomycin C and its Analogs
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Mitomycin C and several of its key analogs against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Mitomycin C | HCT116 (Colon Carcinoma) | 6 | [3] |
| HCT116b (Mitomycin C Resistant) | 10 | [3] | |
| HCT116-44 (Acquired Resistance) | 50 | [3] | |
| MCF-7 (Breast Cancer) | Not specified | [2] | |
| MDA-MB-468 (Breast Cancer) | Not specified | [2] | |
| Decarbamoylmitomycin C (DMC) | MCF-7 (Breast Cancer) | Not specified | [2] |
| MDA-MB-468 (Breast Cancer) | Not specified | [2] | |
| Mitomycin-lexitropsin conjugate (MC-lex) | MCF-7 (Breast Cancer) | Not specified | [2] |
| MDA-MB-468 (Breast Cancer) | Not specified | [2] |
Note: Specific IC50 values for MCF-7 and MDA-MB-468 cells were not provided in the referenced source, but the study did compare the relative cytotoxicity of the compounds.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic potential of Mitomycin analogs is crucial for understanding their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose.
Detailed Protocol for MTT Cytotoxicity Assay
1. Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4] The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.[1][4]
2. Materials:
-
Target cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mitomycin C or analog stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Mitomycin analog in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[4]
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Unraveling the Mechanism: Signaling Pathway Modulation
Mitomycin C and its analogs exert their cytotoxic effects not only through direct DNA damage but also by modulating critical intracellular signaling pathways that control cell proliferation and survival. One of the key pathways affected is the RAS-RAF-MEK-ERK (MAPK) pathway.
Studies have shown that Mitomycin C and its analog, 10-decarbamoyl mitomycin C (DMC), can lead to the downregulation of the MAPK/ERK signaling pathway in cancer cells.[5][6] This downregulation can contribute to the inhibition of cell proliferation and the induction of apoptosis. The effect can be dependent on the p53 status of the cancer cells, with some analogs showing stronger effects in p53 mutant cells.[5][6]
The following diagram illustrates the simplified signaling cascade of the RAS-RAF-MEK-ERK pathway and the inhibitory effect of Mitomycin C analogs.
Antimicrobial Potential of Mitomycin C
Beyond its established role in cancer chemotherapy, Mitomycin C also exhibits potent antibacterial activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.[7] This has sparked interest in repurposing Mitomycin C for antimicrobial applications, particularly in the face of rising antibiotic resistance. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of Mitomycin C against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 2 | [7] |
| Escherichia coli | ATCC 25922 | 0.5 | [7] |
| Acinetobacter baumannii | ATCC 17978 | 16 | [7] |
| Klebsiella pneumoniae | K2534 (Imipenem-Resistant) | >25 | [7] |
| Klebsiella pneumoniae | K3325 (Persister Isolate) | 6.25 | [7] |
Conclusion
This guide has provided a detailed comparison of Mitomycin C and its analogs, highlighting the critical role of their chemical structure in determining their biological activity. The provided experimental protocols and insights into their mechanism of action offer a valuable resource for researchers in the field of drug discovery and development. While the exploration of this compound analogs remains an area for future investigation, the continued study of mitomycins and their derivatives holds significant promise for the development of more effective and targeted therapies for both cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Independent Verification of Myomycin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Myomycin with the well-characterized antibiotic, Streptomycin. Due to the limited availability of recent, quantitative data for this compound, this guide leverages the established knowledge that this compound's mode of action is analogous to that of Streptomycin, focusing on their shared mechanism of inhibiting bacterial protein synthesis.
It is crucial to distinguish this compound, an aminoglycoside antibiotic, from Mitomycin C, a potent antitumor agent with a distinct mechanism of action involving DNA cross-linking. This guide will focus exclusively on the antibiotic properties of this compound and its comparison to Streptomycin.
Comparative Analysis of Biological Activity
The following table summarizes representative MIC values for Streptomycin against various bacterial species to provide a baseline for the expected activity of a comparable aminoglycoside antibiotic.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Target Organism | MIC Range (µg/mL) |
| This compound | Various Bacteria | Data not readily available in recent literature. Activity is reported to be similar to Streptomycin. |
| Streptomycin | Escherichia coli | 1 - 16 |
| Staphylococcus aureus | 0.5 - 64 | |
| Pseudomonas aeruginosa | 8 - >128 | |
| Mycobacterium tuberculosis | 0.5 - 2.0 |
Note: MIC values for Streptomycin can vary significantly depending on the bacterial strain and the specific testing conditions.
Experimental Protocols
To facilitate independent verification and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
a. Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Stock solution of the antibiotic (this compound or Streptomycin)
-
Sterile diluent (e.g., water or DMSO)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
b. Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the antibiotic stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the impact of an antibiotic on bacterial protein synthesis using a cell-free system.
a. Materials:
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive detection system)
-
This compound and Streptomycin stock solutions
-
Reaction buffer and other components supplied with the cell-free system
-
Scintillation counter or appropriate detection instrument
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid.
-
Addition of Antibiotics: Add varying concentrations of this compound or Streptomycin to the reaction tubes. Include a no-antibiotic control.
-
Initiation and Incubation: Initiate the transcription-translation reaction, often by the addition of the S30 extract or by placing the tubes at the appropriate temperature (typically 37°C). Incubate for a specified period (e.g., 60 minutes).
-
Measurement of Protein Synthesis:
-
Radiolabeled Method: Precipitate the newly synthesized proteins (e.g., using trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: If using a reporter enzyme like luciferase, add the appropriate substrate and measure the resulting luminescence or colorimetric signal.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and workflows related to this compound's biological activity.
Caption: Mechanism of Action of this compound.
Caption: Workflow for MIC Determination.
Myomycin: A Comparative Analysis of its Efficacy Against Streptomycin-Resistant Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Myomycin's potential effectiveness against bacterial isolates that have developed resistance to streptomycin. The analysis is based on established mechanisms of streptomycin resistance and the known biochemical properties of this compound. While direct comparative quantitative data is limited in publicly available literature, this guide offers a scientifically grounded perspective on this compound's potential as a valuable tool in combating specific types of antibiotic resistance.
Introduction to this compound and Streptomycin Resistance
This compound is a pseudodisaccharide aminoglycoside antibiotic with a mode of action that closely mirrors that of streptomycin.[1][2] Both antibiotics function by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to cell death. Streptomycin resistance in bacteria primarily arises from two major mechanisms: enzymatic modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target, and alteration of the target site itself through mutations in the ribosomal RNA (rRNA) or ribosomal proteins (such as r-protein S12).[3][4][5]
A critical characteristic of this compound is that it is not a substrate for the known streptomycin-modifying enzymes.[1][2] This suggests a significant potential for this compound to be effective against bacterial isolates that have acquired resistance to streptomycin through enzymatic inactivation.
Comparative Efficacy Based on Resistance Mechanisms
The following table summarizes the predicted comparative efficacy of this compound and Streptomycin against isolates with distinct resistance mechanisms. This comparison is inferred from the available scientific literature.
| Resistance Mechanism | Description | Predicted Streptomycin Efficacy | Predicted this compound Efficacy | Rationale |
| Enzymatic Modification | Bacterial enzymes (e.g., aminoglycoside phosphotransferases, adenylyltransferases) modify the streptomycin molecule, preventing it from binding to the ribosome.[6][7] | Low | High | This compound is not a substrate for known streptomycin-modifying enzymes.[1][2] |
| Target Site Mutation (rpsL gene) | Mutations in the rpsL gene, which codes for the ribosomal protein S12, alter the streptomycin binding site on the 30S ribosome.[3][4][5] | Low | Low | Spontaneous this compound-resistant mutants are indistinguishable from streptomycin-resistant mutants at the ribosomal level, suggesting a shared binding site and susceptibility to target modification.[1][2] |
| Target Site Mutation (16S rRNA) | Mutations in the 16S rRNA component of the 30S ribosome can also prevent effective binding of streptomycin.[3] | Low | Low | Similar to rpsL mutations, alterations in the rRNA binding site are likely to affect both this compound and streptomycin due to their similar modes of action.[1][2] |
Visualizing Streptomycin Resistance and this compound's Potential
The following diagram illustrates the primary mechanisms of streptomycin resistance and highlights where this compound is expected to retain its activity.
Caption: Mechanisms of streptomycin resistance and this compound's circumvention of enzymatic modification.
Experimental Protocols
To empirically validate the comparative efficacy of this compound, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is required. The following is a detailed protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]
Experiment: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
- Bacterial Isolates: Streptomycin-susceptible and a panel of well-characterized streptomycin-resistant isolates (with known resistance mechanisms, if possible).
- Antibiotics: this compound and Streptomycin sulfate, prepared as stock solutions in an appropriate sterile solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), plate reader or lightbox for visual inspection.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Prepare a serial two-fold dilution of both this compound and Streptomycin in CAMHB directly in the 96-well plates.
- The concentration range should be chosen to encompass the expected MIC values for both susceptible and resistant strains.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, determine the MIC for each antibiotic against each isolate.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]
- Growth can be assessed visually as turbidity or the presence of a bacterial pellet at the bottom of the well, or by using a microplate reader.
6. Data Analysis and Interpretation:
- Record the MIC values for this compound and Streptomycin for each isolate.
- Compare the MICs of this compound and Streptomycin for the resistant isolates to their MICs for the susceptible control strain. A significantly lower MIC for this compound against an isolate with high-level streptomycin resistance would indicate its effectiveness.
Experimental Workflow Diagram
The following diagram outlines the key steps in the MIC determination workflow.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Based on its known properties, this compound presents a compelling case for its effectiveness against streptomycin-resistant bacteria, particularly those that rely on enzymatic modification of streptomycin.[1][2] Its inability to be inactivated by these enzymes suggests it could bypass this common resistance mechanism. However, for resistance conferred by target site mutations in the ribosome, this compound is likely to be as ineffective as streptomycin due to their shared mode of action.[1][2]
The information presented in this guide underscores the need for further in-vitro studies, following the outlined experimental protocols, to generate quantitative data and validate the predicted efficacy of this compound against a diverse panel of streptomycin-resistant clinical isolates. Such research would be invaluable for the scientific and drug development communities in the ongoing effort to combat antibiotic resistance.
References
- 1. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: mode of action and mechanism of resistance. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the rpsL gene are involved in streptomycin resistance in Campylobacter coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mitomycin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent cytotoxic agents like Mitomycin are of paramount importance to protect both laboratory personnel and the environment.[1] Due to its cytotoxic nature, all materials that have come into contact with Mitomycin must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations for chemotherapeutic waste.[1]
Immediate Safety Precautions:
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes two pairs of chemotherapy-tested gloves, an impervious gown, a face shield, and a mask.[1] All handling of Mitomycin should occur within a certified biological safety cabinet or a fume hood to minimize the risk of aerosol exposure.[1]
Step-by-Step Disposal Procedures
1. Waste Segregation: All items that have been in contact with Mitomycin are considered hazardous waste. This includes:
-
Syringes, needles, and other sharps[1]
-
Contaminated labware[1]
-
Animal waste and contaminated bedding from treated animals[2]
2. Containerization:
-
Solid Waste: Collect all solid waste, such as gloves, gowns, and contaminated lab supplies, in a designated, leak-proof, and puncture-resistant chemotherapy waste container.[1][3]
-
Sharps: All contaminated sharps must be placed in a designated chemotherapy sharps container.[1]
-
Liquid Waste: Collect liquid waste in a container approved by the relevant environmental health and safety office.[4] Do not pour any solutions containing Mitomycin down the drain.[4]
3. Decontamination:
-
Work Surfaces and Equipment: Decontaminate non-disposable equipment and work surfaces with a suitable inactivating agent.[1] After the recommended contact time, thoroughly clean the area or equipment.[1]
-
Spills: In case of a spill, restrict access to the area immediately.[2] Absorb the spill with paper towels or cloth.[3] For spills of powdered Mitomycin, use a HEPA vacuum or wet methods to avoid generating dust.[4] The spill area should then be decontaminated.
4. Final Disposal:
All Mitomycin waste must be collected for disposal through the institution's Environmental Health and Safety office as it is an EPA-regulated hazardous waste.[2] Ensure all waste containers are properly labeled with hazardous waste labels.
Decontamination and Inactivation Data
For spills and decontamination of surfaces, the following solutions can be utilized.
| Decontaminating Agent | Application and Contact Time |
| 10% Bleach Solution | Routinely clean equipment and work surfaces.[2] |
| Trisodium Phosphate (TSP) | For every vial of spilled Mitomycin (assuming 0.5 mg active ingredient), apply 2.2 ml of TSP. A contact time of 30 minutes is recommended. Soaking equipment in a 5% TSP solution for 30 minutes is also advised to inactivate any trace amounts.[4] |
Experimental Protocols
While detailed experimental protocols for the chemical inactivation of Mitomycin were not extensively available in the search results, the general procedure for decontamination involves applying the inactivating solution to the contaminated surface or equipment and ensuring a sufficient contact time before cleaning. For instance, when using Trisodium Phosphate for a spill, the protocol involves covering the spill with an absorbent material, applying the TSP solution, allowing a 30-minute contact time, and then managing all cleanup debris as hazardous waste.[4]
Myomycin Disposal Workflow
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
